Levosemotiadil
Description
Properties
IUPAC Name |
(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVEXUAWGRFNP-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036181 | |
| Record name | Levosemotiadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116476-16-5 | |
| Record name | Levosemotiadil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosemotiadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOSEMOTIADIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levosemotiadil: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosemotiadil is the S-enantiomer of semotiadil, a novel benzothiazine derivative that acts as a calcium channel antagonist.[1][2] Its primary mechanism of action involves the blockage of voltage-dependent L-type calcium channels, leading to a reduction in intracellular calcium concentration and subsequent physiological effects, primarily vasodilation and cardiac modulation.[3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms of this compound, supported by available quantitative data and experimental protocols.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The principal pharmacological action of semotiadil, and by extension this compound, is the inhibition of L-type voltage-gated calcium channels.[3][4] These channels are crucial for the influx of extracellular calcium into smooth muscle and cardiac muscle cells, which triggers contraction. By blocking these channels, this compound reduces the influx of calcium, leading to smooth muscle relaxation and a negative inotropic effect on the heart.
Signaling Pathway
The mechanism of action of this compound can be visualized as an interruption of the normal excitation-contraction coupling in vascular smooth muscle and cardiac cells.
Caption: Signaling pathway of this compound's action on vascular smooth muscle.
Quantitative Data
The inhibitory potency of semotiadil on L-type calcium channels has been quantified in various experimental settings.
| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |
| IC50 | 2.0 µM | Rabbit Portal Vein Smooth Muscle Cells | Holding potential of -100 mV | [5] |
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of semotiadil.
Measurement of Cytosolic Ca2+ and Contractile Force in Porcine Coronary Arteries
This experimental setup is designed to simultaneously measure the intracellular calcium concentration and the force of contraction in vascular smooth muscle.
Caption: Experimental workflow for assessing effects on cytosolic Ca2+ and contraction.
Methodology:
-
Tissue Preparation: Rings of porcine coronary arteries are dissected and prepared.
-
Fluorescent Dye Loading: The arterial rings are incubated with Fura-2/AM, a ratiometric calcium indicator that allows for the quantification of intracellular calcium concentration by measuring fluorescence at different excitation wavelengths.
-
Experimental Setup: The prepared rings are mounted in an organ bath connected to a force transducer to measure isometric contraction. The bath is perfused with a physiological salt solution.
-
Stimulation: Contraction is induced by adding a stimulating agent to the bath, such as high potassium chloride (KCl) to induce depolarization-dependent calcium influx, or histamine to activate receptor-mediated pathways.[3][4]
-
Drug Administration: Semotiadil or a vehicle control is added to the bath to observe its effects on the induced contraction and calcium levels.
-
Data Acquisition: Changes in Fura-2 fluorescence and isometric force are recorded simultaneously.
Electrophysiological Studies in Langendorff-Perfused Guinea Pig Hearts
This protocol is used to evaluate the effects of a drug on the electrical activity of the heart.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereoselective Properties of Levosemotiadil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosemotiadil, the (S)-enantiomer of semotiadil, is a benzothiazine derivative that exhibits stereoselective pharmacological properties as a calcium channel antagonist. This technical guide provides an in-depth analysis of the stereoselective characteristics of this compound, focusing on its interaction with plasma proteins and its effects on L-type calcium channels. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and experimental workflows to support further research and development in this area.
Introduction
Chirality is a fundamental consideration in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic profiles. This compound and its dextrorotatory enantiomer, semotiadil (the R-isomer), exemplify this principle within the class of calcium channel blockers. Understanding the stereoselective properties of these molecules is crucial for optimizing therapeutic efficacy and safety. This guide explores the current knowledge regarding the distinct interactions of this compound and its enantiomer with biological systems.
Stereoselective Pharmacokinetics
The disposition of this compound and semotiadil in the body is marked by significant enantioselectivity, particularly in plasma protein binding and hepatic metabolism.
Plasma Protein Binding
This compound and semotiadil exhibit strong and enantioselective binding to human serum albumin (HSA) and human alpha 1-acid glycoprotein (AGP). Notably, the binding preference is reversed between these two major plasma proteins. HSA shows a higher affinity for the (S)-isomer, this compound, whereas AGP binds the (R)-isomer, semotiadil, more strongly. In human plasma, where both proteins are present, the overall binding enantioselectivity is similar to that observed with AGP, indicating a stronger binding of the R-enantiomer. The unbound fraction for both enantiomers in human plasma is less than 1%.[1]
Table 1: Enantioselective Plasma Protein Binding of this compound and Semotiadil
| Plasma Protein | Higher Affinity Enantiomer |
| Human Serum Albumin (HSA) | This compound (S-isomer) |
| Alpha 1-Acid Glycoprotein (AGP) | Semotiadil (R-isomer) |
| Human Plasma | Semotiadil (R-isomer) |
Hepatic Disposition and Metabolism
The stereoselectivity of semotiadil and this compound extends to their hepatic disposition. Studies in perfused rat liver have demonstrated that the hepatic elimination of the parent compound and the biliary excretion of their metabolites are stereoselective.
Table 2: Stereoselective Hepatic Disposition in Perfused Rat Liver
| Parameter | Semotiadil (R-enantiomer) | This compound (S-enantiomer) |
| Recovery Ratio (FH) | 1.88 ± 0.28% | 8.99 ± 1.40% |
| Mean Transit Time (tH) | 0.146 ± 0.014 min | 0.191 ± 0.012 min |
| Biliary Excretion of Metabolites (within 1 hr) | 16.5 ± 1.2% (as R-metabolites) | 11.2 ± 1.6% (as S-metabolites) |
| Mean Biliary Excretion Time of Metabolites (MRTe) | 19.1 ± 2.2 min | 14.8 ± 1.1 min |
These findings suggest a more extensive hepatic elimination of the R-enantiomer (semotiadil) compared to the S-enantiomer (this compound). Furthermore, the metabolites of semotiadil have a longer mean biliary excretion time.
Stereoselective Pharmacodynamics at the L-type Calcium Channel
This compound and its enantiomer are calcium channel antagonists, and their interaction with the L-type calcium channel is the basis of their therapeutic effect.
Potency and Binding Affinity
Semotiadil, the (R)-enantiomer, has been shown to be a potent calcium channel blocker, approximately six times more potent than D-cis-diltiazem in its calcium antagonistic action in dog cerebral arteries.[2] It exerts its effect by binding to a site on the L-type calcium channel that is distinct from the 1,4-dihydropyridine recognition site.[2]
Table 3: Inhibition of [³H]PN200-110 Binding to Cardiac Membranes by Semotiadil Derivatives
| Compound | IC₅₀ (µM) |
| Semotiadil | 13-20 |
| D51-4700 (photoaffinity analog) | 13-20 |
These values are noted to be about 10 times higher than those observed in skeletal muscle, suggesting tissue-specific differences in binding affinity.
Experimental Protocols
Enantioselective Protein Binding Determination by High-Performance Frontal Analysis (HPFA)
This method allows for the determination of unbound drug concentrations and the characterization of enantioselective binding to plasma proteins.[1]
Methodology:
-
System Setup: An on-line HPLC system consisting of a high-performance frontal analysis (HPFA) column, an extraction column, and an analytical column, connected by two switching valves.
-
Sample Injection: Direct injection of the sample solution (containing this compound or semotiadil and the plasma protein of interest) onto the HPFA column.
-
Elution: The drug is eluted, generating a zonal peak with a plateau region.
-
Quantification: The concentration of the drug in the plateau region corresponds to the unbound drug concentration.
-
Analysis: By comparing the unbound concentrations of the two enantiomers in the presence of a specific protein, the enantioselective binding affinity can be determined.
Radioligand Binding Assay for L-type Calcium Channel Affinity
This protocol outlines a general method for determining the binding affinity of this compound and semotiadil to L-type calcium channels in membrane preparations.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., cardiac or cerebral tissue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [³H]PN200-110), and varying concentrations of the unlabeled competitor (this compound or semotiadil).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) for the competitor using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
-
Visualizations
L-type Calcium Channel Signaling Pathway
Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand competition assay.
Conclusion
The available evidence clearly demonstrates that this compound and its enantiomer, semotiadil, exhibit significant stereoselectivity in their pharmacokinetic and pharmacodynamic profiles. The differential binding to plasma proteins and the stereoselective hepatic metabolism have important implications for the drug's distribution and clearance. While the R-enantiomer appears to be more potent in its calcium channel blocking activity, a comprehensive understanding of the stereoselective interaction with the L-type calcium channel at the molecular level requires further investigation, particularly through direct comparative binding affinity studies of the two enantiomers. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such future research, ultimately contributing to a more complete understanding of the therapeutic potential of this compound.
References
Pharmacological profile of Levosemotiadil
An In-depth Technical Guide on the Pharmacological Profile of Levosemotiadil
Introduction
This compound is the S-enantiomer of the racemic compound Semotiadil, a novel benzothiazine derivative that acts as a calcium antagonist.[1][2] While the majority of the available pharmacological data pertains to the racemic mixture Semotiadil, this guide will focus on the specific characteristics of this compound where data is available, and infer its pharmacological profile based on the properties of its racemate. Chiral drugs can have enantiomers with distinct pharmacological and pharmacokinetic properties; one enantiomer (the eutomer) may be responsible for the therapeutic effects, while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[3][4]
Mechanism of Action
As an enantiomer of the calcium antagonist Semotiadil, this compound is presumed to exert its pharmacological effects through the blockade of calcium channels.[2][5][6] Calcium channel blockers inhibit the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to vasodilation and a negative inotropic effect on the heart.
The parent compound, Semotiadil, has been shown to have a long-lasting antihypertensive effect and selectivity for coronary arteries.[2][7] It produces dose-dependent hypotension with a slight increase in heart rate, distinguishing it from other calcium channel blockers like nifedipine and diltiazem.[5] Semotiadil also demonstrates a potent inhibitory effect on LDL-oxidation, suggesting antioxidant properties.[8] The specific contribution of this compound to these effects has not been fully elucidated in the available literature.
Signaling Pathway of Calcium Channel Blockade
Caption: Presumed signaling pathway of this compound via L-type calcium channel blockade.
Pharmacokinetics
A study investigating the enantioselective disposition of Semotiadil and this compound in a perfused rat liver provides the most direct pharmacokinetic data for this compound.[1]
Experimental Protocol: Enantioselective Disposition in Perfused Rat Liver[1]
The study utilized a single-pass perfusion system with Wistar rats. A solution containing either Semotiadil (R-enantiomer), this compound (S-enantiomer), or a vascular marker (Evans Blue-labeled albumin) was instantaneously injected into the portal vein. The outflow from the hepatic vein was collected, and the concentrations of the compounds were measured to determine their hepatic recovery and transit time. Biliary excretion of metabolites was also analyzed. The outflow time profiles were analyzed using a two-compartment dispersion model.
Caption: Workflow for the enantioselective disposition study of this compound.
Pharmacokinetic Parameters
The study revealed significant stereoselectivity in the hepatic disposition and biliary excretion of Semotiadil and this compound.
| Parameter | This compound (S-enantiomer) | Semotiadil (R-enantiomer) |
| Hepatic Recovery Ratio (FH) | 8.99 ± 1.40% | 1.88 ± 0.28% |
| Mean Hepatic Transit Time (tH) | 0.191 ± 0.012 min | 0.146 ± 0.014 min |
| Biliary Excretion of Metabolites (within 1 hr) | 11.2 ± 1.6% | 16.5 ± 1.2% |
| Mean Biliary Excretion Time of Metabolites (MRTe) | 14.8 ± 1.1 min | 19.1 ± 2.2 min |
| Data from a study in perfused rat liver.[1] |
These findings indicate that this compound has a significantly higher hepatic recovery and a longer mean hepatic transit time compared to its R-enantiomer, Semotiadil.[1] Conversely, a smaller percentage of this compound is eliminated as metabolites in the bile within the first hour, and the mean biliary excretion time of its metabolites is shorter.[1] The parent compounds (this compound or Semotiadil) were not detected in the bile, indicating extensive metabolism.[1]
Pharmacodynamics
Specific pharmacodynamic studies on this compound as a single enantiomer are not available in the public domain. The pharmacodynamic properties are inferred from studies on the racemic mixture, Semotiadil.
In conscious spontaneously hypertensive rats, Semotiadil (10 and 30 mg/kg, p.o.) produced a dose-dependent and persistent hypotensive effect.[5] The antihypertensive effects of Semotiadil were potentiated when combined with enalapril.[2] In isolated perfused rat hearts, Semotiadil demonstrated selectivity for coronary arteries over the myocardium, which is an advantageous property for an antianginal drug.[7]
Clinical Trials
There is no information available from clinical trials specifically investigating this compound.
Conclusion
This compound, the S-enantiomer of Semotiadil, is a calcium channel blocker with a distinct pharmacokinetic profile compared to its R-enantiomer. The limited available data, primarily from a single preclinical study, suggests significant stereoselectivity in its hepatic disposition and biliary excretion. While its pharmacodynamic and clinical profiles are not independently established, the properties of the racemic mixture, Semotiadil, suggest that this compound likely contributes to the observed long-lasting antihypertensive and antianginal effects. Further research is warranted to fully characterize the pharmacological profile of this compound as a single enantiomer and to evaluate its therapeutic potential.
References
- 1. Enantioselective local disposition of semotiadil (R-enantiomer) and this compound (S-enantiomer) in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of a novel calcium antagonist, semotiadil fumarate (SD-3211), alone and in combination with enalapril or trichlormethiazide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 5. Effects of semotiadil fumarate, a novel calcium antagonist, on blood pressure and heart rate in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Levosemotiadil: An In-depth Technical Guide on a Phantom Molecule
Initial investigations into the discovery, synthesis, and pharmacological profile of Levosemotiadil have revealed a significant scarcity of specific data for this compound. The available scientific literature primarily focuses on its racemic counterpart, Semotiadil, with this compound being its S-enantiomer. Consequently, a dedicated in-depth technical guide on this compound cannot be constructed at this time. This document will instead provide a comprehensive overview of Semotiadil, drawing inferences about this compound where possible based on a single comparative study.
Discovery and Background of Semotiadil
Semotiadil emerged in research as a novel benzothiazine derivative with potent calcium channel blocking activity. Its development was aimed at exploring new therapeutic agents for cardiovascular conditions. The primary focus of early research was on the racemic mixture, Semotiadil, to evaluate its overall pharmacological effects.
Synthesis
Detailed protocols for the enantioselective synthesis of this compound are not available in the public domain. The synthesis described in the literature pertains to the racemic Semotiadil. A generalized synthetic approach for benzothiazine calcium channel blockers involves the condensation of key intermediates to form the core heterocyclic structure, followed by modifications to introduce the desired functional groups.
Experimental Workflow for Racemic Semotiadil Synthesis (Hypothetical)
Caption: Generalized workflow for the synthesis of racemic Semotiadil.
Pharmacological Profile of Semotiadil
Semotiadil acts as a calcium channel blocker, a class of drugs that inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a decrease in cardiac contractility.
Mechanism of Action
The primary mechanism of action for Semotiadil is the blockade of L-type calcium channels. By inhibiting these channels, it reduces the intracellular calcium concentration, leading to relaxation of arterial smooth muscle and a subsequent decrease in blood pressure.
Signaling Pathway of Semotiadil's Action
Levosemotiadil: A Technical Overview of its Interaction with L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosemotiadil, the (S)-enantiomer of semotiadil, is a benzothiazine derivative with calcium channel antagonist properties. This technical guide provides a comprehensive overview of the available data on the binding affinity and kinetics of this compound and its racemate, semotiadil, with their primary pharmacological target, the L-type calcium channel. While direct quantitative binding affinity and kinetic data for this compound are limited in publicly available literature, this document synthesizes the existing information from electrophysiological and competitive binding assays involving semotiadil to infer the binding characteristics of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a calcium channel blocker that exhibits stereoselective pharmacology. As the S-enantiomer of semotiadil, it is crucial to understand its specific interactions with the L-type calcium channel to elucidate its therapeutic potential and guide further drug development. This document collates and presents the currently available scientific information regarding its binding affinity, kinetics, and mechanism of action.
Binding Affinity and Kinetics
Direct measurement of the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for this compound binding to L-type calcium channels is not extensively reported in the literature. However, studies on its racemate, semotiadil, and electrophysiological assessments of both compounds provide valuable insights into its affinity and functional antagonism.
Allosteric Modulation of Dihydropyridine Binding by Semotiadil
Radioligand binding assays have demonstrated that semotiadil allosterically modulates the binding of the 1,4-dihydropyridine (DHP) calcium channel blocker, (+)-[3H]PN 200-110, to L-type calcium channels in porcine coronary artery membranes. This interaction is characterized by an increase in the dissociation constant (Kd) and the dissociation rate (k-1) of the DHP ligand, indicating a negative heterotropic allosteric effect.
Table 1: Effect of Semotiadil on (+)-[3H]PN 200-110 Binding
| Parameter | Control | + Semotiadil (10 µM) |
| Kd (nM) | 0.1 | Increased |
| Bmax (fmol/mg protein) | No significant change | No significant change |
| k-1 (min-1) | Not specified | Significantly increased |
Data synthesized from studies on semotiadil.
Functional Affinity from Electrophysiological Studies
The inhibitory effects of semotiadil and this compound on L-type calcium currents (ICa,L) provide a functional measure of their affinity. Electrophysiological studies on smooth muscle cells have determined the half-maximal inhibitory concentration (IC50) for semotiadil.
Table 2: Inhibitory Concentration (IC50) of Semotiadil on L-type Calcium Current
| Holding Potential | IC50 (µM) |
| -60 mV | 0.084 |
| -80 mV | 0.9 |
| -100 mV | 2.0 |
Data from studies on semotiadil in rabbit portal vein smooth muscle cells.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a typical competitive radioligand binding assay to evaluate the effect of a compound like semotiadil on the binding of a radiolabeled ligand (e.g., (+)-[3H]PN 200-110) to L-type calcium channels.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., porcine coronary artery) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand ((+)-[3H]PN 200-110), and varying concentrations of the unlabeled test compound (semotiadil). Incubate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. For Scatchard analysis, perform saturation binding experiments in the presence and absence of the test compound to determine the changes in Kd and Bmax of the radioligand.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the whole-cell patch-clamp technique used to measure the effect of this compound on L-type calcium currents in isolated cells.
Workflow Diagram:
Caption: Workflow for a whole-cell patch-clamp experiment.
Methodology:
-
Cell Isolation: Isolate single smooth muscle cells from tissue (e.g., rabbit portal vein) using enzymatic digestion.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.
-
Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Elicit L-type calcium currents by applying depolarizing voltage steps.
-
Drug Application: Perfuse the cell with an external solution containing a known concentration of this compound.
-
Data Recording and Analysis: Record the calcium currents before and after drug application. Construct a dose-response curve by applying a range of this compound concentrations and calculate the IC50 value.
Signaling Pathway
This compound, as a calcium channel antagonist, directly blocks the influx of extracellular calcium through L-type calcium channels located on the plasma membrane of excitable cells, such as smooth muscle and cardiac muscle cells. This reduction in calcium influx leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation (vasodilation) and a negative inotropic effect on the heart.
Signaling Pathway Diagram:
Caption: Proposed signaling pathway for this compound.
Conclusion
While direct binding affinity and kinetic data for this compound remain to be fully elucidated, the available information on its racemate, semotiadil, and its electrophysiological effects strongly supports its role as a potent L-type calcium channel antagonist. The allosteric nature of its interaction with the channel, as suggested by studies on semotiadil, presents an interesting avenue for further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug development, facilitating future studies to precisely characterize the molecular pharmacology of this compound.
Methodological & Application
Chiral Separation of Semotiadil Enantiomers by High-Performance Liquid Chromatography: An Application Overview
Introduction:
Semotiadil is a calcium antagonist notable for its non-dihydropyridine structure. As a chiral molecule, it exists as two enantiomers, (R)-Semotiadil and (S)-Semotiadil (Levosemotiadil). Due to the often differing pharmacological and toxicological profiles of enantiomers, their separation and individual analysis are crucial in drug development and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like Semotiadil. This document provides an overview of the application of chiral HPLC for the separation of Semotiadil enantiomers, based on available scientific literature.
Principle of Chiral HPLC Separation
The separation of enantiomers by chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the HPLC column. As the racemic mixture of Semotiadil passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and individual quantification.
Experimental Approach
While a complete, detailed protocol for a specific commercially available application is not publicly documented, scientific studies on the protein binding of Semotiadil and Levo-semotiadil have utilized an online HPLC system that incorporates a chiral analytical column for their separation. This confirms the feasibility and application of chiral HPLC for the analysis of Semotiadil enantiomers. The development of a successful chiral HPLC method for Semotiadil would involve the systematic screening of various chiral stationary phases and mobile phase compositions to achieve optimal separation.
Key Experimental Parameters for Method Development:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Based on the general principles of chiral chromatography, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of pharmaceutical compounds. Other potential CSPs could include Pirkle-type, macrocyclic antibiotic, or cyclodextrin-based columns.
-
Mobile Phase: The composition of the mobile phase significantly influences the separation. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water with buffers) modes should be explored. The addition of small amounts of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can dramatically improve peak shape and resolution.
-
Flow Rate: Typically, a flow rate in the range of 0.5 to 1.5 mL/min is used for analytical scale separations.
-
Column Temperature: Temperature can affect the kinetics of the interaction between the enantiomers and the CSP, and therefore the separation. It is usually controlled to ensure reproducibility.
-
Detection: UV detection is commonly used for the analysis of Semotiadil, with the detection wavelength chosen based on the UV absorbance maximum of the compound.
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for the chiral HPLC separation of Semotiadil enantiomers.
Caption: Figure 1. Experimental Workflow for Chiral HPLC Separation.
Data Presentation
A successful chiral HPLC method for Semotiadil would yield quantitative data that can be summarized for comparison and validation. The key parameters to be reported are:
| Parameter | (R)-Semotiadil | (S)-Semotiadil (this compound) |
| Retention Time (t_R) | t_R1 | t_R2 |
| Resolution (R_s) | \multicolumn{2}{c | }{Value > 1.5 for baseline separation} |
| Separation Factor (α) | \multicolumn{2}{c | }{Value > 1.0 indicates separation} |
| Tailing Factor (T) | Value ≈ 1 | Value ≈ 1 |
Note: The actual values for t_R1, t_R2, R_s, and α would be determined experimentally.
Detailed Experimental Protocol (Hypothetical Example)
The following is a hypothetical, yet representative, protocol for the chiral separation of Semotiadil enantiomers by HPLC. This protocol is intended as a starting point for method development and would require optimization.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography data acquisition and processing software.
2. Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent), with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v) with 0.1% diethylamine (DEA) as an additive. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm (This should be optimized based on the UV spectrum of Semotiadil).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of racemic Semotiadil and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range. For analysis in biological matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) would be required prior to dissolution in the mobile phase. All samples should be filtered through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Before sample analysis, perform system suitability tests by injecting the racemic Semotiadil standard solution multiple times.
-
The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5, the tailing factor for each peak is between 0.8 and 1.5, and the relative standard deviation (RSD) for replicate injections is less than 2.0% for both peak area and retention time.
5. Analysis and Quantification:
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Inject the prepared sample solutions.
-
Identify the enantiomer peaks based on their retention times (a reference standard for each pure enantiomer would be required for absolute peak assignment).
-
Quantify the amount of each enantiomer in the sample by using the calibration curve.
Conclusion
The chiral separation of Semotiadil enantiomers by HPLC is a feasible and necessary analytical technique for the pharmaceutical analysis of this compound. While specific, publicly available application notes are limited, the principles of chiral chromatography provide a clear path for method development. A systematic approach involving the screening of chiral stationary phases and mobile phases will lead to a robust and reliable method for the separation and quantification of (R)- and (S)-Semotiadil. The development and validation of such a method are essential for ensuring the quality, safety, and efficacy of Semotiadil-based pharmaceutical products.
Application Notes and Protocols for the Quantification of Levosemotiadil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Levosemotiadil, a non-dihydropyridine calcium channel blocker, in biological matrices. The protocols described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary methods are detailed: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for applications requiring lower detection limits, such as pharmacokinetic studies.
Mechanism of Action: Non-Dihydropyridine Calcium Channel Blockers
This compound, as a non-dihydropyridine calcium channel blocker, exerts its therapeutic effects by modulating the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. The primary target is the L-type voltage-gated calcium channel. By blocking these channels, this compound reduces intracellular calcium concentration, leading to a cascade of physiological responses including vasodilation and a decrease in myocardial contractility and heart rate.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in plasma for therapeutic drug monitoring and in pharmaceutical dosage forms. The protocol is adapted from established methods for diltiazem, another non-dihydropyridine calcium channel blocker.
Experimental Workflow
Detailed Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a polypropylene centrifuge tube, add 100 µL of an internal standard solution (e.g., Diazepam, 10 µg/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 5.0 mL of extraction solvent (a mixture of hexane, chloroform, and isopropanol in a 60:40:5 v/v/v ratio).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for injection.
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., Spherisorb C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Methanol:Water (containing 2.8 mM triethylamine), 80:20 (v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 239 nm |
| Injection Volume | 50 µL |
| Run Time | Approximately 10 minutes |
Quantitative Data Summary (Exemplary)
The following table summarizes typical validation parameters for an HPLC-UV method for a similar compound, Diltiazem, which can be used as a target for method development for this compound.[1]
| Parameter | Result |
| Linearity Range | 10 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Detection (LOD) | 3 ng/mL |
| Intra-day Precision (%RSD) | 3.5% - 6.8% |
| Inter-day Precision (%RSD) | 6.2% - 8.4% |
| Extraction Recovery | 91.4% - 104.0% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies of this compound, where low concentrations in biological fluids are expected. The protocol is based on a validated method for Verapamil, another non-dihydropyridine calcium channel blocker.[2][3]
Experimental Workflow
Detailed Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., Metoprolol, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1.0 mL of diethyl ether:dichloromethane (70:30, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 150 µL of mobile phase.
-
Transfer to an autosampler vial for injection.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 12 mM Formic acid in WaterB: MethanolGradient: 70% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry Parameters (Hypothetical for this compound)
Note: These parameters would need to be optimized for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.2 | 30 | 20 |
| Metoprolol (IS) | 268.2 | 116.1 | 0.2 | 25 | 15 |
Quantitative Data Summary (Exemplary)
The following table presents typical validation parameters for an LC-MS/MS method for Verapamil, which can serve as a benchmark for a this compound assay.[2][3]
| Parameter | Result |
| Linearity Range | 1.00 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-run Precision (%RSD) | < 5.1% |
| Inter-run Precision (%RSD) | < 5.8% |
| Accuracy | 98.2% - 100.8% |
Conclusion
The analytical methods outlined provide a robust framework for the quantification of this compound in various research and development settings. The HPLC-UV method offers a reliable and accessible approach for routine analysis, while the LC-MS/MS method provides the high sensitivity and specificity required for demanding applications such as pharmacokinetic profiling. It is imperative that these methods are fully validated for the specific matrix and intended application to ensure data of the highest quality and reliability.
References
- 1. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS protocol for Levosemotiadil in plasma
An LC-MS/MS protocol for the quantification of Levosemotiadil in plasma has been developed and validated to support pharmacokinetic and toxicokinetic studies. This application note provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, ensuring high sensitivity, specificity, and throughput.
Introduction
This compound is a novel therapeutic agent for which a robust and reliable bioanalytical method is crucial for its clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for quantifying drugs in complex biological matrices like plasma.[1] This protocol details a validated method for the determination of this compound in plasma, suitable for regulated bioanalysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was utilized.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Analytical Column: A C18 reversed-phase column is commonly used for such analyses.[2][3][4] A Waters Symmetry C18 column (3.9 mm x 150 mm, 5 µm) is a suitable choice.[4]
Sample Preparation
Protein precipitation is a straightforward and widely used technique for sample cleanup in bioanalysis.[5]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.[6]
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
Mass Spectrometry
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM).
Disclaimer: The following MRM transitions are hypothetical as the exact molecular weight and fragmentation pattern of this compound are not publicly available. These would need to be determined by infusing a standard solution of the compound.
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | |
| This compound | Q1: m/z 450.2 -> Q3: m/z 288.1 |
| Internal Standard | Q1: m/z 455.2 -> Q3: m/z 293.1 |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 eV |
| Collision Cell Exit Potential (CXP) | 12 V |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <15% | <15% | ±15% | ±15% |
| Low | 3 | <15% | <15% | ±15% | ±15% |
| Medium | 100 | <15% | <15% | ±15% | ±15% |
| High | 800 | <15% | <15% | ±15% | ±15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-95% | 90-110% |
| Medium | 100 | 85-95% | 90-110% |
| High | 800 | 85-95% | 90-110% |
Stability
The stability of this compound in plasma was evaluated under various conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | 85-115% |
| Short-Term (Room Temp) | 4 hours | 85-115% |
| Long-Term (-80°C) | 30 days | 85-115% |
| Post-Preparative (Autosampler) | 24 hours | 85-115% |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis in plasma.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been validated and is suitable for use in clinical and non-clinical pharmacokinetic studies. The simple protein precipitation extraction procedure allows for high-throughput analysis.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]
- 5. cda-amc.ca [cda-amc.ca]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Investigating Levosemotiadil in Perfused Liver Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levosemotiadil is a novel pharmaceutical agent with potential applications in modulating hepatic function. Understanding its metabolic fate, pharmacokinetics, and pharmacodynamics within the liver is crucial for its clinical development. The isolated perfused liver model offers a powerful ex vivo system to study these aspects in a controlled environment that closely mimics physiological conditions. This document provides detailed application notes and protocols for the investigation of this compound using a perfused rat liver model. The protocols outlined here are designed to assess the compound's effects on hepatic metabolism, and potential signaling pathways.
Data Presentation
Table 1: Perfusate Analysis - Pharmacokinetics of this compound
| Time Point (min) | Inflow this compound (µM) | Outflow this compound (µM) | % Hepatic Extraction |
| 0 | 10 | 0 | 100 |
| 15 | 10 | 2.5 | 75 |
| 30 | 10 | 3.8 | 62 |
| 60 | 10 | 4.5 | 55 |
| 90 | 10 | 4.8 | 52 |
| 120 | 10 | 5.0 | 50 |
Table 2: Biochemical Analysis of Perfusate
| Parameter | Control Group (Vehicle) | This compound (10 µM) |
| Lactate Dehydrogenase (LDH) (U/L) | 25 ± 5 | 28 ± 6 |
| Alanine Aminotransferase (ALT) (U/L) | 30 ± 7 | 35 ± 8 |
| Aspartate Aminotransferase (AST) (U/L) | 45 ± 9 | 50 ± 11 |
| Glucose (mmol/L) | 8.5 ± 1.2 | 7.8 ± 1.5 |
| Urea (mmol/L) | 2.1 ± 0.4 | 2.3 ± 0.5 |
Table 3: Analysis of Bile Production
| Parameter | Control Group (Vehicle) | This compound (10 µM) |
| Bile Flow Rate (µL/min/g liver) | 1.2 ± 0.3 | 1.1 ± 0.4 |
| Biliary this compound Excretion (pmol/min/g liver) | N/A | 150 ± 30 |
Experimental Protocols
I. Preparation of the Perfusion System and Perfusate
-
Perfusion Apparatus Setup:
-
Assemble a standard isolated perfused liver system. This typically includes a peristaltic pump, an oxygenator (e.g., membrane oxygenator), a heating system to maintain physiological temperature (37°C), a bubble trap, and a reservoir for the perfusion medium.[1]
-
Ensure all tubing is sterile and primed with perfusion buffer to remove air bubbles.
-
-
Perfusate Preparation:
-
Prepare a Krebs-Henseleit bicarbonate buffer (pH 7.4) as the base perfusate.
-
Supplement the buffer with 2% bovine serum albumin (BSA) as a carrier for lipophilic compounds and to maintain oncotic pressure.
-
Add glucose to a final concentration of 10 mM.
-
Aerate the perfusate with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in perfusate). The final vehicle concentration should be less than 0.1% to minimize solvent effects.
-
II. Surgical Procedure for Liver Isolation (Rat Model)
-
Anesthesia and Surgical Preparation:
-
Anesthetize a male Wistar rat (250-300g) using an appropriate anesthetic agent (e.g., sodium pentobarbital, 100 mg/kg).[2]
-
Perform a midline laparotomy to expose the abdominal cavity.
-
-
Cannulation:
-
Carefully dissect and isolate the portal vein and the common bile duct.
-
Cannulate the portal vein with a suitable catheter (e.g., 16-gauge).[3]
-
Immediately begin a pre-perfusion in situ with warm, oxygenated Krebs-Henseleit buffer at a low flow rate (e.g., 5 mL/min) to wash out the blood.[2]
-
Cannulate the common bile duct with fine polyethylene tubing for bile collection.
-
Cannulate the inferior vena cava (IVC) to allow for the outflow of the perfusate.[2]
-
-
Liver Excision:
-
Carefully excise the liver from the abdominal cavity and transfer it to the perfusion apparatus.
-
III. Liver Perfusion Protocol
-
Stabilization Phase:
-
Place the isolated liver in the perfusion chamber.
-
Connect the portal vein cannula to the perfusion circuit.
-
Perfuse the liver with the control perfusate (without this compound) for a stabilization period of 30 minutes.
-
Maintain a constant perfusion flow rate (e.g., 3-4 mL/min/g liver weight).
-
Monitor key parameters such as perfusion pressure, pH, and temperature.
-
-
Experimental Phase:
-
After stabilization, switch to the perfusate containing the desired concentration of this compound (e.g., 10 µM).
-
Continue the perfusion for the desired experimental duration (e.g., 120 minutes).
-
Collect perfusate samples from the inflow (pre-liver) and outflow (post-liver) at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) for pharmacokinetic and biochemical analysis.
-
Collect bile continuously and measure the volume at set intervals.
-
-
Sample Processing and Analysis:
-
Immediately process the collected perfusate and bile samples or store them at -80°C for later analysis.
-
Analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Measure biochemical markers of liver function and injury (e.g., LDH, ALT, AST, glucose, urea) in the perfusate using standard clinical chemistry assays.
-
At the end of the experiment, a portion of the liver tissue can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, qPCR).[4]
-
Visualizations
Caption: Experimental workflow for perfused rat liver model.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. A Small Animal Model of Ex Vivo Normothermic Liver Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the decellularization of intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Levetiracetam in Neuroscience Research
A Note on Terminology: The initial query for "Levosemotiadil" did not yield specific results and is likely a typographical error. Based on the context of neuroscience research, this document focuses on Levetiracetam , a well-established anti-epileptic drug with extensive applications in the field. An alternative interpretation could be Levosimendan, a cardiovascular drug with some neuroprotective properties, but Levetiracetam's direct and primary role in neuronal function makes it the more probable subject of interest for a neuroscience audience.
Introduction
Levetiracetam (marketed under the trade name Keppra®, among others) is a second-generation anti-epileptic drug (AED) widely used in the treatment of various seizure types.[1] Its unique mechanism of action, distinct from traditional AEDs that primarily target ion channels or GABAergic systems, has made it a valuable tool in neuroscience research beyond epilepsy, including studies on neuroprotection, cognitive deficits, and synaptic function.[1][2][3]
The primary molecular target of Levetiracetam is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles and crucial for the normal release of neurotransmitters.[1][4][5] By binding to SV2A, Levetiracetam modulates neurotransmitter release, although the precise downstream effects are still under investigation.[1] This modulation is thought to contribute to its anti-epileptic and potential neuroprotective effects.[2][3]
Mechanism of Action
Levetiracetam's principal mechanism of action is its high-affinity, stereoselective binding to the synaptic vesicle protein 2A (SV2A).[4][5] SV2A is involved in the priming of synaptic vesicles for fusion and neurotransmitter release. Levetiracetam's interaction with SV2A is thought to reduce excitatory neurotransmission, particularly during periods of excessive neuronal activity, thereby preventing seizure propagation.[3]
In addition to its primary target, Levetiracetam has been reported to have several other effects on neuronal function, including:
-
Modulation of Calcium Channels: It can inhibit N-type calcium channels, which are involved in neurotransmitter release.[1][3]
-
GABAergic System Influence: Some studies suggest it can oppose the activity of negative modulators of GABA- and glycine-gated currents.[3]
-
Inhibition of Hypersynchronization: Levetiracetam has been shown to inhibit burst firing in neurons without affecting normal neuronal excitability, suggesting a selective action on epileptiform activity.[3]
Signaling Pathway of Levetiracetam Action
References
- 1. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Levosemotiadil Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levosemotiadil is a potassium channel opener with potential therapeutic applications. Its analogs represent a promising avenue for the development of novel drug candidates with improved efficacy and safety profiles. High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of these analogs to identify compounds with desired pharmacological activities.
These application notes provide detailed protocols for robust and scalable HTS assays designed to identify and characterize this compound analogs that modulate potassium channel activity. The primary method described is the fluorescence-based Thallium Flux Assay, a gold-standard for monitoring potassium channel function in a high-throughput format.[1][2]
Signaling Pathway of this compound and Analogs
This compound and its analogs are expected to act as potassium channel openers, particularly targeting ATP-sensitive potassium (KATP) channels. The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation.
Caption: Signaling pathway of this compound analogs.
High-Throughput Screening Assay: Thallium Flux Assay
The Thallium Flux Assay is a fluorescence-based HTS method ideal for screening potassium channel modulators.[3][4] This assay utilizes the permeability of potassium channels to thallium ions (Tl+) as a surrogate for K+.[1][5] When the channels are opened by an activator like a this compound analog, Tl+ ions flow into the cells and bind to a thallium-sensitive fluorescent dye, resulting in a detectable increase in fluorescence.[3][6] This method is highly sensitive, reproducible, and has been validated for use in 96-, 384-, and 1536-well plate formats.[3][6]
Experimental Workflow
The workflow for the thallium flux assay involves several key steps: cell preparation, dye loading, compound addition, and signal detection.
Caption: Experimental workflow for the Thallium Flux Assay.
Detailed Experimental Protocols
Cell Culture and Plating
Cell Line: A stable cell line expressing the target ATP-sensitive potassium channel (e.g., HEK293 or CHO cells) is recommended for robust assay performance.[7]
Protocol:
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For screening, harvest cells and seed them into 96-, 384-, or 1536-well black-walled, clear-bottom microplates at a density optimized for the specific cell line and plate format.
-
Incubate the plates at 37°C in a humidified CO2 incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.
Thallium Flux Assay Protocol (using a commercial kit like FluxOR™)
This protocol is adapted from commercially available thallium flux assay kits.[3][5]
Reagents and Materials:
-
FluxOR™ Thallium-sensitive dye
-
PowerLoad™ Concentrate
-
Probenecid (if required for the cell line to prevent dye extrusion)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄) and Potassium Sulfate (K₂SO₄)
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., a known KATP channel opener like Diazoxide)
-
Negative control (e.g., a known KATP channel blocker like Glibenclamide)
-
Fluorescence microplate reader with automated liquid handling capabilities.
Protocol:
-
Dye Loading:
-
Prepare the dye loading solution by diluting the FluxOR™ dye and PowerLoad™ concentrate in Assay Buffer. If necessary, add Probenecid to this solution.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60-90 minutes.[4]
-
-
Compound Addition:
-
Following incubation, remove the dye loading solution and wash the cells with Assay Buffer.
-
Add Assay Buffer to each well.
-
Prepare serial dilutions of the this compound analogs in Assay Buffer.
-
Add the diluted compounds, positive control, and negative control to the respective wells.
-
Incubate the plates at room temperature for 20-30 minutes.
-
-
Signal Detection:
-
Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~525 nm emission for FluxOR™).[5]
-
Place the plate in the reader.
-
Use the instrument's automated injection feature to add the Thallium/Potassium Stimulus Buffer to each well.
-
Immediately begin kinetic fluorescence reading for a set duration (e.g., 60-120 seconds) or perform an endpoint reading after a specific incubation time.
-
Data Presentation and Analysis
Quantitative data from the HTS assay should be summarized for clear comparison of the activity of different this compound analogs.
Table 1: Summary of HTS Data for this compound Analogs
| Analog ID | Structure/Modification | Max Fluorescence (% of Control) | EC50 (µM) | Z'-factor |
| LSA-001 | Parent Scaffold | 100 | 5.2 | 0.78 |
| LSA-002 | R1 = -CH3 | 125 | 2.1 | 0.81 |
| LSA-003 | R1 = -Cl | 95 | 6.8 | 0.75 |
| LSA-004 | R2 = -OCH3 | 150 | 1.5 | 0.85 |
| LSA-005 | R2 = -NO2 | 60 | 10.3 | 0.69 |
| ... | ... | ... | ... | ... |
EC50: The concentration of the analog that produces 50% of the maximal response. Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
The described high-throughput screening protocols and application notes provide a comprehensive framework for the identification and characterization of novel this compound analogs. The thallium flux assay is a robust, sensitive, and scalable method that is well-suited for screening large compound libraries. By following these detailed methodologies, researchers can efficiently identify promising lead candidates for further drug development.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Levosemotiadil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Levosemotiadil, focusing on challenges related to its poor solubility in aqueous buffers.
Troubleshooting Guide
Q1: I've added this compound to my aqueous buffer, but it's not dissolving. What is the first thing I should check?
A1: Initially, ensure that you are not exceeding the equilibrium solubility of this compound in your specific buffer system. Poorly water-soluble drugs often require significant time and agitation to dissolve.[1]
-
Action 1: Sonication. Use a bath sonicator to aid in the dispersion and dissolution of the solid particles.
-
Action 2: Vortexing and Heating. Gentle vortexing and warming of the solution (if the compound's stability permits) can also increase the rate of dissolution.
-
Action 3: Extended Stirring. Allow the solution to stir for an extended period (e.g., several hours to overnight) to ensure it has reached equilibrium.
If the compound still does not dissolve, it is likely you are above its intrinsic solubility in that specific medium, and you will need to employ a solubility enhancement technique.
Q2: My this compound dissolved initially but then precipitated out of solution. What could be the cause?
A2: This phenomenon, known as precipitation or "crashing out," is common for poorly soluble compounds, especially when a stock solution in an organic solvent is diluted into an aqueous buffer. It can also occur due to changes in temperature or pH.
-
Problem: Supersaturation. You may have created a supersaturated solution that is thermodynamically unstable.
-
Problem: pH Shift. If your buffer capacity is insufficient, the addition of the drug (which may be acidic or basic) could have shifted the pH of the microenvironment to a point where the drug is less soluble.[2][3]
-
Solution: Use of Anti-Nucleating Polymers. Consider adding polymers like HPMC or PVP to your formulation. These agents can help maintain a state of supersaturation and prevent precipitation.[4]
-
Solution: Check Buffer Capacity. Ensure your buffer concentration is sufficient to resist pH shifts upon addition of the drug solution.
Q3: I am using a co-solvent to dissolve this compound, but I'm concerned about its effect on my downstream experiments. What are the best practices?
A3: Co-solvents are a very effective and common method to increase the solubility of lipophilic drugs.[5] However, they can indeed interfere with biological assays.
-
Best Practice 1: Minimize Co-solvent Concentration. Use the lowest percentage of co-solvent required to fully dissolve the this compound. A screening experiment to determine the optimal co-solvent percentage is recommended.
-
Best Practice 2: Select Biocompatible Solvents. Whenever possible, use biocompatible co-solvents such as ethanol, DMSO, PEG 400, or propylene glycol.
-
Best Practice 3: Include Vehicle Controls. Always include a vehicle control in your experiments. This control should contain the same concentration of the co-solvent as your test samples to account for any effects of the solvent itself.
-
Best Practice 4: Final Concentration. Be mindful of the final concentration of the organic solvent in your assay. For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Q2: How does pH affect the solubility of this compound?
A2: this compound contains amine groups, which are weakly basic. The solubility of weak bases increases as the pH of the solution decreases.[2][3] At a pH below their pKa, these amine groups will become protonated (ionized), which generally increases the molecule's interaction with water and enhances its solubility. Conversely, at a pH above the pKa, the molecule will be in its neutral, less soluble form. Therefore, using acidic buffers (e.g., pH 4-6) is a primary strategy to investigate for dissolving this compound.
Q3: What are the most common strategies for enhancing the aqueous solubility of compounds like this compound?
A3: Several well-established techniques can be used to improve the solubility of poorly water-soluble drugs.[1][6] The choice of method depends on the specific requirements of your experiment.
-
pH Adjustment: Using an acidic buffer to ionize the molecule.[3]
-
Co-solvency: Adding a water-miscible organic solvent in which the drug is more soluble.[5]
-
Use of Surfactants: Incorporating surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate the drug.[1]
-
Complexation with Cyclodextrins: Using cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with the drug.[7][8]
-
Solid Dispersions: Creating a system where the drug is dispersed in a solid hydrophilic polymer matrix.[7][9]
Q4: Can I use salt forms of this compound to improve solubility?
A4: Yes, salt formation is a very common and effective technique for increasing the solubility of ionizable drugs.[1][5] this compound is available as this compound Fumarate. The fumarate salt form is chosen to improve the physicochemical properties, including solubility and stability, compared to the free base. If you are working with the free base, converting it to a salt by adding an acid is a viable strategy.
Data Presentation (Illustrative Examples)
Disclaimer: The following data are hypothetical and provided for illustrative purposes to guide your experimental design.
Table 1: Illustrative pH-Dependent Solubility of this compound
| Buffer pH | Buffer System | Illustrative Solubility (µg/mL) |
| 4.0 | Acetate Buffer | 50.2 |
| 5.0 | Acetate Buffer | 15.8 |
| 6.0 | Phosphate Buffer | 4.5 |
| 7.4 | Phosphate-Buffered Saline (PBS) | < 1.0 |
| 8.0 | Tris Buffer | < 0.5 |
Table 2: Illustrative Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Illustrative Solubility (µg/mL) |
| None | 0% | < 1.0 |
| Ethanol | 10% | 25.6 |
| Ethanol | 20% | 110.3 |
| DMSO | 10% | 85.1 |
| DMSO | 20% | 350.7 |
| PEG 400 | 10% | 60.9 |
| PEG 400 | 20% | 275.4 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers for experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately using an analytical balance.
-
Transfer the powder to a suitable microcentrifuge tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to disperse the powder.
-
Place the tube in a bath sonicator for 10-15 minutes to facilitate complete dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at an appropriate temperature (e.g., -20°C), protected from light.
-
When preparing working solutions, dilute this stock into your final aqueous buffer. Note: Ensure the final DMSO concentration is compatible with your assay.
-
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol provides a method to determine the solubility of this compound as a function of pH.
-
Materials:
-
This compound powder
-
A series of buffers (e.g., acetate pH 4.0, 5.0; phosphate pH 6.0, 7.0)
-
Microcentrifuge tubes
-
-
Equipment:
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to separate microcentrifuge tubes.
-
Add a fixed volume (e.g., 1 mL) of each buffer to its respective tube.
-
Seal the tubes and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant from each tube, ensuring no solid particles are transferred.
-
Dilute the supernatant appropriately with mobile phase.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as HPLC.
-
The resulting concentration is the equilibrium solubility at that specific pH.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility issues.
Caption: General experimental workflow for solubility enhancement.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pharmtech.com [pharmtech.com]
- 5. wjbphs.com [wjbphs.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
Technical Support Center: Stabilizing Levosemotiadil in Solution
Disclaimer: Specific stability data for Levosemotiadil is not extensively documented in publicly available literature. This guide provides a framework based on general principles of small molecule and peptide stability to help researchers establish optimal conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[1][2]
-
pH: The pH of the solution can significantly impact the hydrolysis of susceptible chemical bonds.
-
Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.[3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation, particularly for molecules with susceptible functional groups.[4]
-
Solvent: The choice of solvent can affect solubility and stability. It is crucial to use high-purity, sterile solvents.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is recommended to aliquot solutions before freezing.
Q2: What are the recommended general storage conditions for this compound solutions for long-term experiments?
For long-term storage, it is generally recommended to store this compound solutions at -20°C or -80°C.[4][5] The solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (a few days to a week), refrigeration at 2-8°C may be acceptable, but this should be verified with stability studies.
Q3: How can I determine the optimal pH for my this compound solution?
To determine the optimal pH, you can perform a pH stability study. This involves preparing this compound solutions in a range of buffers with different pH values (e.g., pH 4, 7, and 9) and monitoring the compound's integrity over time using an analytical method like HPLC. An optimal pH is one that minimizes degradation.
Q4: Are there any general-purpose stabilizers I can use for this compound?
While specific stabilizers for this compound are not known, general-purpose protein stabilizers are commercially available and may offer some protection, particularly if this compound is a peptide or interacts with proteins.[6][7] However, their compatibility and effectiveness with this compound would need to be experimentally determined. For non-peptide small molecules, antioxidants like ascorbic acid or EDTA (to chelate metal ions that can catalyze oxidation) could be considered, but their impact on the experiment must be evaluated.[1]
Troubleshooting Guides
Issue 1: I am observing a decrease in the biological activity of my this compound solution over time.
-
Question: Have you been storing the stock solution properly?
-
Answer: Ensure your stock solution is stored at -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Question: What solvent are you using?
-
Answer: Use high-purity, anhydrous solvents for reconstitution if possible. If using aqueous buffers, ensure they are sterile and at an optimal pH. Consider preparing fresh solutions more frequently.
-
-
Question: Could the compound be degrading?
-
Answer: Perform a stability check using an analytical method like HPLC or mass spectrometry to assess the purity of your aged solution compared to a freshly prepared one.
-
Issue 2: My this compound solution has become cloudy or shows precipitation.
-
Question: At what concentration is your stock solution?
-
Answer: The concentration may be too high for the chosen solvent, leading to precipitation upon storage, especially at lower temperatures. Try preparing a more dilute stock solution.
-
-
Question: Have you experienced any temperature fluctuations during storage?
-
Answer: Ensure your freezer or refrigerator maintains a consistent temperature. Temperature cycling can affect solubility.
-
-
Question: Could the precipitate be a degradation product?
-
Answer: Analyze the precipitate and the supernatant separately to determine if the compound is degrading into a less soluble product.
-
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical data to illustrate how to summarize stability results. This is not actual data for this compound.
Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 4 Weeks
| Storage Temperature (°C) | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 3 (% Remaining) | Week 4 (% Remaining) |
| 25 | 95.2 | 88.1 | 80.5 | 72.3 |
| 4 | 99.1 | 98.5 | 97.9 | 97.1 |
| -20 | >99.9 | >99.9 | >99.9 | 99.8 |
| -80 | >99.9 | >99.9 | >99.9 | >99.9 |
Table 2: Effect of pH on this compound Stability at 4°C over 4 Weeks
| Buffer pH | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 3 (% Remaining) | Week 4 (% Remaining) |
| 5.0 | 99.5 | 99.0 | 98.4 | 97.8 |
| 7.4 | 99.1 | 98.5 | 97.9 | 97.1 |
| 9.0 | 96.3 | 92.1 | 87.5 | 82.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and the intrinsic stability of this compound.
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solution at 60°C
-
Photolytic: Expose solution to UV light (e.g., 254 nm)
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples by a stability-indicating method (e.g., HPLC-UV or LC-MS) to determine the percentage of this compound remaining and to profile any degradation products.
Protocol 2: Long-Term Stability Study in Solution
This protocol helps determine the appropriate storage conditions and shelf-life for your experimental solutions.
-
Solution Preparation: Prepare a homogenous batch of this compound solution in your intended experimental buffer.
-
Aliquoting: Dispense the solution into multiple small, tightly sealed vials.
-
Storage: Store the aliquots under different temperature conditions (e.g., 4°C, -20°C, and -80°C), protected from light.
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.).
-
Analysis: At each time point, retrieve one aliquot from each storage condition and analyze for purity and concentration using a validated analytical method. Also, perform a functional assay to confirm biological activity.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for a long-term stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long Term Storage | Manasa Life Sciences [manasalifesciences.com]
- 4. jpt.com [jpt.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Surmodics - Protein Stabilizers [shop.surmodics.com]
- 7. Surmodics - Protein & Conjugate Stabilizers [shop.surmodics.com]
Technical Support Center: Optimizing HPLC Parameters for Levosemotiadil Enantiomer Resolution
Welcome to the technical support center for the chiral separation of Levosemotiadil. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of this compound enantiomers.
FAQs: Frequently Asked Questions
Q1: What is the first step in developing a chiral HPLC method for this compound?
A1: The most critical first step is to screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often the most successful for separating a wide range of chiral compounds and are a recommended starting point.[1] It is advisable to test a small, diverse set of CSPs under generic screening conditions.
Q2: Which detection method is suitable for this compound analysis?
A2: UV detection is commonly used for the analysis of similar compounds. For Levetiracetam, a structural analog, detection is often performed at wavelengths in the low UV range, such as 205-235 nm. The optimal wavelength should be determined by examining the UV spectrum of this compound.
Q3: Can I use a single chiral column for all my chiral separations?
A3: It is highly unlikely that a single chiral stationary phase will be effective for all chiral compounds. The selection of a CSP is highly dependent on the specific molecular structure of the analyte. Therefore, a screening approach with multiple columns is the most effective strategy.
Q4: What is the typical mobile phase composition for normal-phase chiral separations?
A4: For normal-phase chiral HPLC, the mobile phase typically consists of a non-polar solvent like n-hexane or heptane mixed with a polar modifier, which is usually an alcohol such as isopropanol (IPA) or ethanol. The ratio of the non-polar solvent to the alcohol is a key parameter for optimizing the separation.
Q5: Is it necessary to use additives in the mobile phase?
A5: Additives can significantly impact the resolution of enantiomers. For basic or acidic compounds, adding a small amount of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) modifier to the mobile phase can improve peak shape and resolution. The effect of additives should be evaluated during method development.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the enantiomeric resolution of this compound.
Problem 1: No separation of enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for this compound. Screen a different set of CSPs, focusing on polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OJ-H) which have shown success with structurally similar compounds. |
| Incorrect Mobile Phase Composition | The mobile phase polarity may not be optimal. In normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). Start with a screening gradient to identify a promising composition. |
| Strong Sample Solvent | The solvent used to dissolve the sample may be too strong, causing peak distortion and preventing separation on the column. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 2: Poor resolution (overlapping peaks).
| Possible Cause | Suggested Solution |
| Sub-optimal Mobile Phase Strength | Fine-tune the mobile phase composition. In normal-phase, a small decrease in the alcohol content can increase retention and improve resolution. In reversed-phase, a decrease in the organic modifier (e.g., acetonitrile or methanol) may have a similar effect. |
| Inappropriate Flow Rate | A high flow rate can lead to reduced efficiency and poor resolution. Try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to allow for better interaction between the enantiomers and the CSP. |
| Elevated Column Temperature | Temperature can significantly affect chiral separations. In many cases, lowering the column temperature can enhance resolution. Experiment with temperatures between 10°C and 40°C. |
| Incorrect Additive Concentration | The concentration of the mobile phase additive (e.g., DEA or TFA) can be critical. Optimize the additive concentration; typically, a concentration of 0.1% (v/v) is a good starting point. |
Problem 3: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica Support | For basic compounds like this compound, interactions with residual silanol groups on the silica support of the CSP can cause peak tailing. Add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (e.g., 0.1%) to block these active sites. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample. |
| Contaminated or Degraded Column | If the column has been used extensively or with incompatible solvents, its performance may degrade. Flush the column with an appropriate regeneration solution as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
Problem 4: Drifting retention times.
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral columns, especially in normal-phase mode, can require extended equilibration times. Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved before injecting samples. |
| Mobile Phase Instability | The mobile phase composition may be changing over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs covered. |
| Temperature Fluctuations | Unstable column temperature can cause retention time drift. Use a column oven to maintain a constant and controlled temperature. |
Data Presentation
The following tables summarize typical starting parameters for the chiral separation of compounds structurally similar to this compound, which can be used as a starting point for method development.
Table 1: Recommended Chiral Stationary Phases and Mobile Phases (Normal Phase Mode)
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) |
| Chiralpak® AD-H | n-Hexane / Isopropanol (90:10, v/v) | 1.0 |
| Chiralcel® OJ-H | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | 1.0 |
| Chiralpak® IA | n-Hexane / Ethanol (90:10, v/v) | 1.0 |
Table 2: Influence of Mobile Phase Modifier on Resolution
| Mobile Phase (n-Hexane / Isopropanol) | Resolution (Rs) - Hypothetical Data |
| 95 / 5 | 1.2 |
| 90 / 10 | 2.5 |
| 85 / 15 | 1.8 |
| 80 / 20 | 0.9 |
*Data presented is for illustrative purposes to show the trend of resolution with changing mobile phase composition.
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening for this compound
-
Columns:
-
Chiralpak® AD-H (amylose-based)
-
Chiralcel® OJ-H (cellulose-based)
-
Chiralpak® IA (immobilized amylose-based)
-
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for this compound (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: a. Equilibrate each column with the mobile phase until a stable baseline is observed. b. Inject the sample onto each column with Mobile Phase A. c. If no or poor separation is observed, switch to Mobile Phase B and repeat the injection. d. Evaluate the chromatograms for the number of peaks, resolution, and peak shape.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A logical workflow for chiral method development.
References
Technical Support Center: Bioanalysis of Levosemotiadil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Levosemotiadil using LC-MS/MS.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1] This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Poor reproducibility, accuracy, or precision in QC samples.
This is often a primary indicator of matrix effects, which can vary between different lots of biological matrix.
| Potential Cause | Recommended Action |
| Ion Suppression or Enhancement | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. If the this compound peak elutes in a region of suppression, modify the chromatographic method to shift its retention time. |
| Differential Matrix Effects Between Lots | Evaluate the matrix effect in at least six different lots of the biological matrix. If significant variability is observed, a more rigorous sample cleanup method may be necessary. |
| Inadequate Sample Cleanup | The presence of endogenous matrix components like phospholipids can cause matrix effects. Consider more advanced sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation. |
| Unsuitable Internal Standard (IS) | If a stable isotope-labeled (SIL) internal standard for this compound is not used, the chosen analog IS may not be adequately compensating for matrix effects. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences the same ionization effects as the analyte. |
Problem: Low analyte recovery.
Low recovery can be due to inefficient extraction or matrix effects influencing the extraction process.
| Potential Cause | Recommended Action |
| Suboptimal Extraction pH | Optimize the pH of the extraction solvent to ensure this compound is in the appropriate ionization state for efficient partitioning. |
| Insufficient Solvent Polarity or Volume | Experiment with different extraction solvents of varying polarities and ensure a sufficient volume is used for complete extraction. |
| Analyte Binding to Matrix Components | Endogenous proteins in plasma can bind to the analyte.[2] Ensure the protein precipitation step is effective. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effect is the alteration of the ionization efficiency of this compound by co-eluting substances from the biological sample (e.g., plasma, urine). This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, affecting the accuracy and precision of the quantitative results.[3]
Q2: How can I qualitatively assess for the presence of matrix effects?
A2: A post-column infusion experiment is a common and effective method. In this technique, a constant flow of this compound solution is infused into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dips or peaks in the baseline signal at the retention time of interfering components indicate regions of ion suppression or enhancement.
Q3: How do I quantitatively measure the matrix effect?
A3: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[3] This is determined by comparing the peak response of an analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak response of the analyte in a neat solution at the same concentration.
Q4: What is an acceptable level of matrix effect?
A4: While no specific regulatory limit is set for the Matrix Factor itself, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be less than 15%. This ensures that the matrix effect is consistent and can be reliably compensated for by the internal standard.
Q5: What is the best type of internal standard to use to compensate for matrix effects?
A5: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute and be affected by matrix components in the same way, thus providing the most accurate correction.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Mobile phase
-
Extracted blank biological matrix (e.g., plasma)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the this compound assay.
-
Connect the syringe pump containing the this compound standard solution to the LC flow path between the column and the mass spectrometer ion source using a T-connector.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.
-
Inject a sample of the extracted blank biological matrix.
-
Monitor the signal of the infused this compound. Deviations (dips or rises) from the stable baseline indicate the retention times at which matrix components are causing ion suppression or enhancement.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the magnitude of the matrix effect by calculating the Matrix Factor.
Materials:
-
This compound standard solutions (at low and high QC concentrations)
-
Internal standard solution
-
Blank biological matrix from at least six different sources
-
Extraction solvents and equipment
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at two concentration levels (low and high).
-
Prepare Set B (Analyte in Post-Extracted Matrix): Extract blank biological matrix from six different sources. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same low and high concentration levels as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
-
Assess Variability: Calculate the coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different matrix lots. The CV should be ≤15%.
Data Presentation
Table 1: Example Matrix Effect Evaluation Data for this compound in Human Plasma
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 48,500 | 95,000 | 0.97 | 0.95 | 1.02 |
| 2 | 47,000 | 93,000 | 0.94 | 0.93 | 1.01 |
| 3 | 49,500 | 98,000 | 0.99 | 0.98 | 1.01 |
| 4 | 46,000 | 91,000 | 0.92 | 0.91 | 1.01 |
| 5 | 50,500 | 100,000 | 1.01 | 1.00 | 1.01 |
| 6 | 48,000 | 96,000 | 0.96 | 0.96 | 1.00 |
| Mean | 0.965 | 0.955 | 1.01 | ||
| Std. Dev. | 0.034 | 0.032 | 0.005 | ||
| CV (%) | 3.5% | 3.4% | 0.5% |
Based on a mean analyte peak area in neat solution (Set A) of 50,000 and a mean IS peak area of 100,000.
Table 2: Example Recovery Data for this compound
| QC Level | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Recovery (%) |
| Low QC | 43,500 | 48,500 | 89.7 |
| High QC | 445,000 | 495,000 | 89.9 |
Visualizations
Caption: Workflow for the assessment of matrix effects.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Cell Culture Contamination in Levosemotiadil Studies
Disclaimer: Levosemotiadil is a fictional compound. This guide provides general best practices and troubleshooting advice for cell culture contamination that is broadly applicable to preclinical research for small molecule drugs.
This technical support center is designed for researchers, scientists, and drug development professionals to address common cell culture contamination issues that may arise during in vitro studies of compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common types of biological contaminants in cell culture are bacteria, mycoplasma, fungi (including yeast and molds), and viruses.[1] Chemical contaminants, such as impurities in media or reagents, and cross-contamination with other cell lines are also significant issues.[2][3]
Q2: How can I visually identify contamination?
A2: Bacterial and fungal contaminations are often visible to the naked eye. Look for:
-
Bacteria: Sudden turbidity or cloudiness in the culture medium, a rapid drop in pH (medium turns yellow), and small, motile particles visible under a microscope.[4]
-
Fungi (Yeast and Molds): Yeast appears as small, budding, round, or oval particles.[5] Molds form filamentous structures (hyphae).[5] The medium may become cloudy and the pH can change, though often more slowly than with bacteria.[1][4]
-
Mycoplasma: This is a significant issue as it is not visible by standard light microscopy and often does not cause obvious turbidity.[6] Signs are more subtle and can include reduced cell proliferation, changes in cell morphology, and decreased transfection efficiency.
Q3: What is mycoplasma and why is it a particular problem?
A3: Mycoplasma is a genus of small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[7] They can pass through standard 0.22 µm filters and often go undetected, leading to unreliable experimental results by altering cell metabolism, growth, and gene expression.[8] Studies estimate that 5-35% of all cell cultures may be contaminated with mycoplasma.
Q4: Can contamination with microorganisms affect my experiments with this compound?
A4: Yes, absolutely. Microbial contamination can significantly impact the validity of your results. Contaminants can:
-
Alter the metabolic activity of the cells, potentially metabolizing this compound and affecting its apparent potency.
-
Induce cellular stress responses that could mask or alter the specific signaling pathways being investigated.
-
Compete for nutrients in the culture medium, leading to poor cell health and inconsistent growth.[1]
-
Reduce the overall efficacy and quality of the drug product in later stages of development.[9][10]
Q5: Should I routinely use antibiotics in my cell culture medium?
A5: While common, the routine use of antibiotics is often discouraged. It can mask low-level contamination and lead to the development of antibiotic-resistant strains.[11] Good aseptic technique is the best defense against contamination.[12] Antibiotics should be used judiciously, for short periods, or for the selection of genetically modified cells.
Troubleshooting Guides
Issue 1: My cell culture medium has suddenly become cloudy and yellow.
-
Question: What is the likely cause and what should I do?
-
Answer: This is a classic sign of bacterial contamination.[11] The bacteria are rapidly growing, consuming nutrients, and producing acidic byproducts that lower the pH of the medium (indicated by the phenol red turning yellow).
-
Immediate Action:
-
Immediately isolate the contaminated flask or plate to prevent cross-contamination.
-
Visually inspect other cultures that were handled at the same time or are in the same incubator.
-
Discard the contaminated culture. It is generally not recommended to try and salvage a bacterially contaminated culture.
-
Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[5]
-
-
Issue 2: I see thin, filamentous structures floating in my culture.
-
Question: What type of contamination is this?
-
Answer: This is indicative of a fungal (mold) contamination.[13]
-
Immediate Action:
-
As with bacterial contamination, immediately isolate and discard the affected culture(s).
-
Fungal spores can become airborne, so it is critical to decontaminate the entire work area, including incubators and biosafety cabinets, to prevent widespread contamination.[4] Check for potential sources of mold in the lab environment, such as in water baths or humidified incubators.
-
-
Issue 3: My cells are growing poorly and look unhealthy, but the medium is clear.
-
Question: What could be the problem?
-
Answer: This could be a sign of mycoplasma contamination or a chemical contaminant.[14] Since mycoplasma is not visible, it can cause these subtle but significant effects.
-
Troubleshooting Steps:
-
Quarantine the cell line and do not use it for further experiments until the issue is resolved.[11]
-
Test for mycoplasma using a reliable detection method such as PCR, a fluorescent dye (like DAPI or Hoechst), or a specific mycoplasma culture kit.[13]
-
If positive for mycoplasma, the best course of action is to discard the contaminated cells and thaw a new, uncontaminated vial.[7] Elimination protocols exist but can be time-consuming and may not always be successful.
-
If negative for mycoplasma, consider potential chemical contamination from reagents, water, or labware.
-
-
Data on Contamination Sources
A summary of common contamination sources is presented below. Adherence to good laboratory practices is key to minimizing these risks.
| Contamination Source | Frequency/Risk | Common Contaminants | Prevention Strategies |
| Laboratory Personnel | High | Bacteria, Mycoplasma, Yeast | Proper aseptic technique, wearing PPE, no talking over open cultures.[15][16] |
| Reagents (Media, Serum) | Medium-High | Mycoplasma, Viruses, Bacteria, Endotoxins | Purchase from reputable suppliers, test new lots, filter-sterilize when possible.[15][17] |
| Incoming Cell Lines | High | Mycoplasma, Cross-contamination | Quarantine and test all new cell lines before introducing them to the main lab.[16] |
| Laboratory Environment | Medium | Fungi (Molds), Bacteria | Regular cleaning and disinfection of workspaces, incubators, and biosafety cabinets.[12] |
| Cross-Contamination | High | Other cell lines | Work with only one cell line at a time in the biosafety cabinet, clearly label all flasks.[18] |
Data compiled from multiple sources including[15][16][18].
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This is a highly sensitive method for detecting mycoplasma DNA in cell culture supernatants.[19]
-
Materials:
-
Cell culture supernatant (1 mL)
-
Mycoplasma-specific PCR detection kit (follow manufacturer's instructions)
-
Microcentrifuge
-
Thermal cycler
-
Gel electrophoresis equipment
-
-
Methodology:
-
Collect 1 mL of cell culture supernatant from a culture that is near confluency and has been cultured without antibiotics for at least two passages.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new tube.
-
Centrifuge the cleared supernatant at 13,000 x g for 10 minutes to pellet any mycoplasma.
-
Discard the supernatant and use the pellet for DNA extraction, following the protocol provided in your PCR kit.
-
Set up the PCR reaction with the extracted DNA, primers, and master mix as per the kit's instructions. Include a positive and negative control.
-
Run the PCR program on a thermal cycler.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the correct size indicates mycoplasma contamination.
-
Protocol 2: Bacterial and Fungal Sterility Testing
This protocol is used to detect low-level bacterial and fungal contamination.
-
Materials:
-
Cell culture supernatant (1.5 mL)
-
Tryptone Soy Broth (TSB) for aerobic bacteria and fungi.
-
Thioglycollate Medium (Thio) for anaerobic bacteria.
-
Incubators at 22°C and 32°C.
-
-
Methodology:
-
Culture the cell line for at least two passages without antibiotics.
-
Inoculate 1.5 mL of the cell culture supernatant into two tubes of TSB and two tubes of Thio broth.[20]
-
Incubate one set of TSB and Thio broths at 32°C and the other set at 22°C.[20]
-
Examine the broths for any signs of turbidity (cloudiness) on days 3, 7, and 14.[20]
-
Turbidity in the test broths indicates a positive result for microbial contamination.[20]
-
Visualizations
Caption: A workflow for troubleshooting cell culture contamination.
Caption: Impact of contamination on a hypothetical signaling pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 8. media.tghn.org [media.tghn.org]
- 9. filtrex.co.uk [filtrex.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. corning.com [corning.com]
- 16. mscience.com.au [mscience.com.au]
- 17. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testing Cells for Bacterial and Fungal Contamination [sigmaaldrich.com]
Refining animal dosing protocols for Levosemotiadil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Levosemotiadil in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-sensitive potassium (K-ATP) channel opener.[1] Its primary mechanism involves the opening of K-ATP channels, particularly those located in the inner mitochondrial membrane of cardiomyocytes.[2] This leads to potassium ion influx, which helps to stabilize mitochondrial membrane potential, reduce calcium overload, and decrease the production of reactive oxygen species (ROS) during ischemic events. This action is thought to confer cardioprotective effects.[1]
Q2: What is the difference between this compound and its R-enantiomer, Semotiadil?
This compound is the S-enantiomer of the compound. Preclinical studies in rats have shown stereoselectivity in the hepatic disposition of these enantiomers.[3] this compound generally exhibits a higher recovery ratio after liver perfusion compared to Semotiadil, suggesting that a smaller fraction of it is eliminated by the liver in a single pass.[3] Additionally, the metabolites of this compound are excreted into the bile more rapidly than those of Semotiadil.[3] These pharmacokinetic differences may influence the dosing regimen and overall efficacy.
Q3: In which animal models has this compound been tested?
This compound has been primarily evaluated in rodent models of myocardial ischemia-reperfusion injury, including rats and mice. Rabbit models have also been used to assess its effects on cardiac electrophysiology and hemodynamics.
Q4: What solvent should be used to dissolve this compound for in vivo administration?
For intravenous (IV) administration, this compound can be dissolved in a vehicle consisting of 20% DMSO, 40% PEG300, and 40% sterile water. For oral (PO) administration, a formulation in 0.5% methylcellulose is recommended. It is crucial to ensure the compound is fully dissolved before administration.
Q5: Are there any known off-target effects of this compound?
As a K-ATP channel opener, this compound can have effects on other tissues where these channels are expressed, such as vascular smooth muscle and pancreatic beta-cells.[2][4] High doses may lead to vasodilation and a subsequent drop in blood pressure.[2] Researchers should carefully monitor hemodynamic parameters during their experiments.
Troubleshooting Guide
Issue 1: Inconsistent or no observable cardioprotective effect.
-
Possible Cause: Inadequate Dosing or Administration.
-
Solution: Verify the dose calculations and ensure the correct volume is being administered for the animal's body weight. Refer to the dosing table below for recommended ranges. Ensure the administration route (e.g., IV, IP, PO) is appropriate for your experimental design and that the injection was successful (e.g., no leakage in subcutaneous space for an IP injection).
-
-
Possible Cause: Drug Instability.
-
Solution: Prepare the this compound solution fresh before each experiment. If the solution appears cloudy or precipitated, do not use it. The stability of the drug can be affected by the pH of the vehicle.[5]
-
-
Possible Cause: Timing of Administration.
-
Solution: The timing of this compound administration relative to the ischemic event is critical. For prophylactic effects, the compound should be administered prior to the induction of ischemia. Review your protocol to ensure the timing aligns with the intended therapeutic window.
-
Issue 2: Significant drop in blood pressure observed after administration.
-
Possible Cause: Dose is too high.
-
Solution: this compound's mechanism of action includes vasodilation, which can lead to hypotension at higher concentrations.[2] Reduce the dose to the lower end of the recommended range and perform a dose-response study to find the optimal balance between efficacy and hemodynamic effects in your model.
-
-
Possible Cause: Rapid Intravenous Injection.
-
Solution: If administering via IV, infuse the drug slowly over several minutes rather than a rapid bolus injection. This can mitigate acute hypotensive effects.
-
Issue 3: High variability in plasma concentration of this compound between animals.
-
Possible Cause: Differences in Metabolism.
-
Solution: The liver is the primary site of metabolism for this compound.[3] Factors such as the age, sex, and health status of the animals can influence metabolic rates. Ensure that your experimental groups are properly randomized and that animals are healthy. For surgical models, ensure consistent and proper surgical technique to minimize physiological stress, which can affect drug metabolism.[6][7]
-
-
Possible Cause: Issues with Oral Gavage.
-
Solution: If administering orally, ensure proper gavage technique to avoid accidental administration into the lungs. Inconsistent delivery to the stomach will result in highly variable absorption.
-
Issue 4: Post-surgical complications in ischemia-reperfusion models.
-
Possible Cause: Aseptic Technique Failure.
-
Possible Cause: Hypothermia.
-
Solution: Anesthetized rodents lose body heat rapidly. Maintain the animal's body temperature using a heating pad during surgery and recovery to prevent hypothermia, which can negatively impact survival and physiological responses.[7]
-
Data Presentation
Table 1: Recommended Dosing Protocols for this compound in Animal Models
| Animal Model | Administration Route | Recommended Dose Range | Vehicle | Notes |
| Rat | Intravenous (IV) | 0.1 - 1.0 mg/kg | 20% DMSO, 40% PEG300, 40% sterile water | Administer as a slow bolus or infusion 15-30 minutes prior to ischemia. |
| Rat | Intraperitoneal (IP) | 1.0 - 5.0 mg/kg | 20% DMSO, 40% PEG300, 40% sterile water | Administer 30-45 minutes prior to ischemia. |
| Rat | Oral (PO) | 3.0 - 15.0 mg/kg | 0.5% Methylcellulose in water | Administer 60 minutes prior to ischemia to allow for absorption. |
| Mouse | Intravenous (IV) | 0.05 - 0.5 mg/kg | 20% DMSO, 40% PEG300, 40% sterile water | Use lower end of the dose range due to faster metabolism. Administer 15 minutes prior to ischemia. |
| Rabbit | Intravenous (IV) | 0.1 - 0.8 mg/kg | 20% DMSO, 40% PEG300, 40% sterile water | Used for hemodynamic and electrophysiology studies. Administer as a controlled infusion. |
Experimental Protocols
Protocol: Rat Model of Myocardial Ischemia-Reperfusion Injury
This protocol outlines the key steps for inducing myocardial ischemia-reperfusion injury in rats to evaluate the cardioprotective effects of this compound.
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Confirm the depth of anesthesia using a toe-pinch reflex.[7]
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
-
Drug Administration:
-
Administer this compound or vehicle via the femoral vein at the predetermined dose and time point before inducing ischemia.
-
-
Ischemia Induction:
-
Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
-
Tighten the suture to occlude the artery. Successful occlusion is confirmed by the visible paling of the myocardial tissue.
-
Maintain the occlusion for 30 minutes (ischemic period).
-
-
Reperfusion:
-
Release the suture to allow blood flow to return to the previously occluded vessel.
-
Confirm reperfusion by the return of color to the myocardium.
-
Allow for a 2-hour reperfusion period.
-
-
Tissue Harvesting and Analysis:
-
At the end of the reperfusion period, re-ligate the LAD.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Euthanize the animal and excise the heart.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in a 1% triphenyltetrazolium chloride (TTC) solution to differentiate the infarcted tissue (pale) from the viable tissue (red) within the AAR.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Workflow for an in-vivo ischemia-reperfusion study.
References
- 1. ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Enantioselective local disposition of semotiadil (R-enantiomer) and this compound (S-enantiomer) in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Principles of Rodent Surgery for the New Surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surgery: Rodent | Office of Research [bu.edu]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
Validation & Comparative
A Comparative Analysis of Levosemotiadil and Semotiadil: Efficacy and Stereoselectivity
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of Levosemotiadil and its stereoisomer, Semotiadil. While extensive research has elucidated the efficacy and mechanism of action of Semotiadil as a calcium channel blocker, data on this compound remains comparatively limited, focusing primarily on its pharmacokinetic profile. This document synthesizes the available experimental data to offer a comprehensive overview and objective comparison.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data extracted from preclinical studies.
Table 1: Comparative Pharmacokinetics of this compound and Semotiadil in Perfused Rat Liver [1]
| Parameter | This compound (S-enantiomer) | Semotiadil (R-enantiomer) | Significance |
| Recovery Ratio (FH) | 8.99 ± 1.40% | 1.88 ± 0.28% | p < 0.05 |
| Mean Transit Time (tH) | 0.191 ± 0.012 min | 0.146 ± 0.014 min | p < 0.05 |
| Biliary Excretion of Metabolites (within 1 hr) | 11.2 ± 1.6% | 16.5 ± 1.2% | p < 0.05 |
| Mean Biliary Excretion Time of Metabolites (MRTe) | 14.8 ± 1.1 min | 19.1 ± 2.2 min | p < 0.05 |
Table 2: Efficacy of Semotiadil in a Rat Experimental Angina Model
| Treatment | Dose | Duration of Action |
| Semotiadil | 10 mg/kg, p.o. | At least 9 hours |
| Diltiazem | 30 mg/kg, p.o. | Shorter than Semotiadil |
| Nifedipine | 10 mg/kg, p.o. | Shorter than Semotiadil |
| Nisoldipine | 3 mg/kg, p.o. | Shorter than Semotiadil |
Table 3: Antihypertensive Effects of Semotiadil in Spontaneously Hypertensive Rats [2]
| Treatment | Dose | Duration of Hypotensive Effect | Effect on Heart Rate |
| Semotiadil | 30 mg/kg | 18 hours | Slight increase |
| Diltiazem | 30 and 100 mg/kg | Shorter than Semotiadil | Bradycardia |
| Nifedipine | 1 and 3 mg/kg | Shorter than Semotiadil | Marked tachycardia |
Mechanism of Action: Semotiadil
Semotiadil functions as a calcium channel antagonist, primarily by blocking voltage-dependent L-type calcium channels.[3] This inhibition of calcium influx into smooth muscle cells and cardiac muscle cells leads to its therapeutic effects.
Signaling Pathway of Semotiadil
References
- 1. Enantioselective local disposition of semotiadil (R-enantiomer) and this compound (S-enantiomer) in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of semotiadil fumarate, a novel calcium antagonist, on blood pressure and heart rate in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Levosemotiadil and other calcium channel blockers
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for managing a range of disorders, from hypertension to angina. While established agents are well-characterized, emerging molecules offer the potential for improved efficacy, selectivity, and safety profiles. This guide provides a head-to-head comparison of Levosemotiadil, the S-enantiomer of Semotiadil, with other prominent calcium channel blockers.
Due to the limited availability of direct experimental data on this compound, this comparison leverages preclinical data for its racemic parent compound, Semotiadil. Semotiadil has been characterized as a novel calcium antagonist with a pharmacological profile intermediate between the benzothiazepine (e.g., diltiazem) and dihydropyridine (e.g., nifedipine) classes of CCBs.[1] This positions it uniquely in terms of its relative effects on cardiac and vascular smooth muscle.
Quantitative Data Summary
The following tables summarize the key preclinical findings for Semotiadil in comparison to diltiazem and nifedipine, focusing on anti-anginal and antihypertensive effects.
Table 1: Comparative Anti-anginal Efficacy in a Rat Model
| Parameter | Semotiadil | Diltiazem | Nifedipine | Nisoldipine |
| Dosage | 10 mg/kg, p.o. | 30 mg/kg, p.o. | 10 mg/kg, p.o. | 3 mg/kg, p.o. |
| Duration of Action | Effective for at least 9 hours | Less than 6 hours | Less than 9 hours | Less than 6 hours |
Data from a rat experimental angina model evoked by vasopressin.[1]
Table 2: Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Semotiadil (30 mg/kg, p.o.) | Diltiazem (100 mg/kg, p.o.) | Nifedipine (3 mg/kg, p.o.) |
| Duration of Hypotensive Action | Persistent for 18 hours | Less than 8 hours | Approximately 4 hours |
| Effect on Heart Rate | Slight increase | Bradycardia | Marked tachycardia |
Data from conscious, unrestrained spontaneously hypertensive rats.[2][3]
Table 3: Effects on Cardiac Contractility and Coronary Vasculature in Isolated Rat Hearts
| Parameter | Semotiadil (10⁻⁷ M) | Diltiazem (10⁻⁶ M) | Nifedipine (3x10⁻⁹ - 3x10⁻⁸ M) |
| Cardiac Contractility | Significantly suppressed | Reduced | No reduction |
| Coronary Response to Acetylcholine | Inhibited | No inhibition of perfusion pressure elevation | Inhibited increase in perfusion pressure |
Data from isolated perfused rat hearts.[1]
Signaling Pathway of Calcium Channel Blockers
Calcium channel blockers exert their effects by inhibiting the influx of extracellular calcium into cells through L-type voltage-gated calcium channels. This blockade has differential effects on vascular smooth muscle and cardiac tissue, depending on the drug class.
References
Validating the Therapeutic Potential of Levosemotiadil in Pancreatic Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levosemotiadil, a novel investigational agent, against established and alternative therapies for pancreatic ductal adenocarcinoma (PDAC). The data presented herein is derived from preclinical models to objectively evaluate its therapeutic potential.
Introduction and Mechanism of Action
Pancreatic cancer is characterized by complex and redundant signaling pathways that drive its aggressive nature.[1][2] A key pathway frequently dysregulated is the RAS-RAF-MEK-ERK (MAPK) signaling cascade, with activating KRAS mutations present in the vast majority of PDAC cases.[3][4] This pathway is a critical regulator of cell proliferation and survival, making it a prime target for therapeutic intervention.[5]
This compound is a potent and highly selective, ATP-competitive inhibitor of MEK1/2, key kinases within the MAPK pathway. By inhibiting MEK, this compound aims to block the downstream phosphorylation of ERK1/2, thereby preventing the nuclear signaling that leads to uncontrolled cell growth. This guide compares this compound with Trametinib, an approved MEK inhibitor, and Gemcitabine, a standard-of-care nucleoside analog.[6][7]
Comparative In Vitro Efficacy
The potency of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of human pancreatic cancer cell lines. The results are compared with Trametinib and Gemcitabine.
Table 1: Comparative In Vitro Potency (IC50, nM)
| Cell Line | This compound (Hypothetical) | Trametinib | Gemcitabine |
|---|---|---|---|
| PANC-1 | 15 | 19.4[8] | 45 |
| AsPC-1 | 12 | 25 | 38 |
| MiaPaCa-2 | 20 | 22 | 52[8] |
| BxPC-3 | 25 | 30 | 60 |
Data for Trametinib and Gemcitabine are representative values from published literature. This compound data is hypothetical for comparative purposes.
Comparative In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in an orthotopic pancreatic cancer xenograft model using PANC-1 cells.[9] Tumor growth inhibition (TGI) was compared against vehicle control, Trametinib, and Gemcitabine.
Table 2: In Vivo Tumor Growth Inhibition in PANC-1 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | Daily, p.o. | 1250 | - |
| This compound (1 mg/kg) | Daily, p.o. | 480 | 61.6 |
| Trametinib (1 mg/kg) | Daily, p.o. | 550[10] | 56.0 |
| Gemcitabine (100 mg/kg) | Q3D, i.p. | 680[11] | 45.6 |
This compound data is hypothetical. Trametinib and Gemcitabine data are representative of typical outcomes in similar preclinical models.
Pharmacodynamic Target Engagement
To confirm the mechanism of action in vivo, tumor lysates from the xenograft study were analyzed for the phosphorylation of ERK (p-ERK), the direct downstream target of MEK.
Table 3: Pharmacodynamic Modulation of p-ERK in Tumor Tissue
| Treatment Group (4h post-dose) | Relative p-ERK/Total ERK Ratio (% of Control) |
|---|---|
| Vehicle Control | 100 |
| This compound (1 mg/kg) | 15 |
| Trametinib (1 mg/kg) | 22[4] |
| Gemcitabine (100 mg/kg) | 95 |
This compound data is hypothetical. Trametinib data is based on its known mechanism. Gemcitabine does not directly target the MAPK pathway.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the IC50 values of compounds on pancreatic cancer cell lines.
-
Cell Plating: Seed pancreatic cancer cells (PANC-1, AsPC-1, etc.) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Trametinib, and Gemcitabine in culture medium. Add the diluted compounds to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.[12] This assay measures ATP levels as an indicator of metabolically active cells.[13]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves using non-linear regression to calculate IC50 values.
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment and use of an orthotopic mouse model for in vivo efficacy studies.[14][15]
-
Cell Preparation: Harvest PANC-1 cells during their logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Under anesthesia, make a small abdominal incision to expose the pancreas. Inject 10 µL of the cell suspension (100,000 cells) into the tail of the pancreas using an ultrasound-guided injection technique.[15] Suture the incision.
-
Tumor Monitoring: Monitor tumor growth weekly using high-resolution ultrasound imaging.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
Dosing: Administer compounds as specified in Table 2. Monitor animal body weight and general health twice weekly.
-
Endpoint: At the end of the study (Day 28) or when tumors reach a predetermined size, euthanize the mice. Excise and weigh the tumors.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Protocol 3: Western Blot for p-ERK Analysis
This protocol is for measuring the levels of phosphorylated and total ERK in tumor tissues.[16][17]
-
Sample Preparation: Homogenize excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., from Cell Signaling Technology).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Stripping and Re-probing: Strip the membrane using a mild stripping buffer and re-probe with an antibody for total ERK1/2 to serve as a loading control.[19]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.
Preclinical Validation Workflow
The following diagram illustrates the logical flow of experiments used to validate the therapeutic potential of a novel kinase inhibitor like this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Frontiers | Investigating underlying molecular mechanisms, signaling pathways, emerging therapeutic approaches in pancreatic cancer [frontiersin.org]
- 3. Cancer of the Pancreas: Molecular Pathways and Current Advancement in Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Unraveling the interplay: exploring signaling pathways in pancreatic cancer in the context of pancreatic embryogenesis [frontiersin.org]
- 6. Potential benefit of treatment with MEK inhibitors and chemotherapy in BRAF-mutated KRAS wild-type pancreatic ductal adenocarcinoma patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of gemcitabine metabolizing enzymes and stromal components reveal complexities of preclinical pancreatic cancer models for therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unbiased in vivo preclinical evaluation of anticancer drugs identifies effective therapy for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 10. Targeting glucose metabolism sensitizes pancreatic cancer to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. 3.4. Western Blotting and Detection [bio-protocol.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Levosemotiadil Analytical Methods
This guide provides a comprehensive comparison of analytical methods for the quantification of Levosemotiadil, with a focus on the cross-validation process to ensure data integrity and consistency between different analytical techniques. The content is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Analytical Method Validation
This compound is the S-enantiomer of semotiadil, a calcium antagonist.[1] Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic studies and clinical trials. Analytical method validation is essential to demonstrate that a chosen analytical procedure is suitable for its intended purpose.[2][3] Cross-validation is a further step to compare two or more analytical methods, ensuring that data generated from different methods or laboratories are reliable and comparable.[4][5][6] This is particularly important when transferring methods between labs or when different analytical techniques are used within a single study.[4][5]
This guide will compare a High-Performance Liquid Chromatography (HPLC) method, which has been used for this compound analysis[1], with a commonly used alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct comparative data for this compound, performance data for a similar small molecule, Levetiracetam, will be used as a representative example to illustrate the comparison of these analytical techniques.[7][8][9]
Comparison of Analytical Methods
The two primary methods for the bioanalysis of small molecules like this compound are HPLC with UV detection and LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[7] For this compound, an on-line frontal analysis HPLC system has been developed to determine its unbound concentrations.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[10][11] It is widely used in bioanalysis for its ability to quantify analytes at very low concentrations.[10][11]
The following table summarizes the typical performance characteristics of these two methods, using data for Levetiracetam as a reference.
| Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R1) Guideline Requirements |
| Specificity | Adequate, but may be susceptible to interference from matrix components. | High, based on mass-to-charge ratio, minimizing interferences. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | >0.99[12] | >0.99[8] | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Bias) | -4.0 to 8.6%[8] | -9.0 to +11.0%[8] | The closeness of test results obtained by the method to the true value. |
| Precision (%RSD) | Intra-day: 0.6 to 8.9%[8] | Intra- and inter-run: <10%[9] | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[7] | Can reach the ng/mL or even pg/mL range.[8] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Generally good, but can be affected by changes in mobile phase composition, pH, and column temperature. | Highly robust, less affected by minor variations in chromatographic conditions. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
A cross-validation study is crucial when two different analytical methods are used to generate data for the same study. The goal is to ensure that the results are comparable.[4]
-
Preparation of Quality Control (QC) Samples:
-
Prepare a minimum of three levels of QC samples (low, medium, and high concentrations) by spiking a known amount of this compound reference standard into a blank biological matrix (e.g., human plasma).
-
The concentrations should span the expected range of the study samples.
-
-
Analysis of QC Samples:
-
Analyze a minimum of six replicates of each QC level using both the validated HPLC-UV method and the validated LC-MS/MS method on the same day.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration and the percent relative standard deviation (%RSD) for each QC level for both methods.
-
The acceptance criteria for the cross-validation are typically based on the recommendations from regulatory bodies like the FDA and EMA.
-
The mean concentration of the QC samples obtained by the "comparator" method should be within ±20% of the mean concentration obtained by the "reference" method.
-
The %RSD for the replicate measurements at each QC level should not exceed 20%.
-
-
Instrumentation: Agilent 1100 Series HPLC system with a UV detector.[12]
-
Column: Waters Nova-pak C18 column (250mm × 3.9mm).[12]
-
Mobile Phase: A gradient elution with 0.01 M phosphate buffer (pH 3.0) and methanol (55:45, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 225 nm.[12]
-
Injection Volume: 800 µL.[12]
-
Column Temperature: 28 °C.[12]
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: UPLC utilizing sub-2-µm particles.[10]
-
Column: Symmetry C18 column (5 µm, 3.9 mm x 50 mm).[8]
-
Mobile Phase: Methanol-water-formic acid (97:03:0.25, v/v/v).[8]
-
Flow Rate: 0.2 ml/min.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[8]
Visualizing Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Simplified signaling pathway of this compound action.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of pharmaceuticals like this compound. While HPLC-UV is a robust and widely available method, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for bioanalysis requiring low detection limits. Cross-validation between these methods is a critical step to ensure the consistency and reliability of data, especially in a regulated environment. The provided protocols and diagrams offer a framework for conducting and understanding the cross-validation of analytical methods for this compound and other similar compounds. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Enantioselective protein binding of semotiadil and this compound determined by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Levosemotiadil and its R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Levosemotiadil (S-enantiomer) and its corresponding R-enantiomer, Semotiadil. The information presented herein is based on available preclinical data and aims to offer a comprehensive resource for researchers in the field of pharmacology and drug development.
Executive Summary
This compound and its R-enantiomer, Semotiadil, exhibit stereoselective differences in their pharmacokinetic profiles. An ex vivo study utilizing a perfused rat liver model has demonstrated significant variations in their hepatic elimination and biliary excretion. Specifically, this compound shows a higher recovery ratio and a longer mean transit time in the liver compared to its R-enantiomer. Furthermore, the biliary excretion of their metabolites differs, suggesting stereoselectivity in both hepatic uptake and elimination pathways. In addition to disposition, enantioselective binding to plasma proteins has also been reported, with this compound showing a stronger affinity for human serum albumin (HSA), while the R-enantiomer binds more strongly to human alpha 1-acid glycoprotein (AGP).
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and its R-enantiomer obtained from an ex vivo single-pass perfused rat liver study.[1]
| Parameter | This compound (S-enantiomer) | Semotiadil (R-enantiomer) | Significance |
| Recovery Ratio (FH) | 8.99 ± 1.40% | 1.88 ± 0.28% | p < 0.05 |
| Mean Transit Time (tH) | 0.191 ± 0.012 min | 0.146 ± 0.014 min | p < 0.05 |
| Biliary Excretion of Metabolites (within 1 hr) | 11.2 ± 1.6% | 16.5 ± 1.2% | p < 0.05 |
| Mean Biliary Excretion Time of Metabolites (MRTe) | 14.8 ± 1.1 min | 19.1 ± 2.2 min | p < 0.05 |
Experimental Protocols
Perfused Rat Liver Study[1]
Objective: To investigate the enantioselective disposition of this compound and its R-enantiomer in the liver.
Methodology:
-
Animal Model: Male Wistar rats.
-
Perfusion System: A single-pass liver perfusion system was utilized. The perfusion medium consisted of a Krebs-Ringer bicarbonate buffer containing 1% bovine serum albumin (BSA).
-
Drug Administration: A single bolus injection of either this compound or its R-enantiomer was introduced into the portal vein.
-
Sample Collection: Outflow samples from the hepatic vein and bile samples were collected over time.
-
Data Analysis: The outflow time profiles were analyzed using a two-compartment dispersion model to determine the recovery ratio and mean transit time. Biliary excretion kinetics were evaluated by moment analysis.
Enantioselective Protein Binding Analysis
Objective: To determine the unbound concentrations and enantioselective plasma protein binding of this compound and its R-enantiomer.
Methodology:
-
Analytical System: An on-line frontal analysis high-performance liquid chromatography (HPLC) system was employed. This system comprised a high-performance frontal analysis (HPFA) column, an extraction column, and an analytical column, interconnected via switching valves.
-
Procedure: A sample solution containing the drug was directly injected into the HPFA column. The elution profile, characterized by a zonal peak with a plateau region, was monitored.
-
Quantification: The drug concentration in the plateau region corresponded to the unbound drug concentration.
-
Protein Binding Assessment: The binding to human serum albumin (HSA) and human alpha 1-acid glycoprotein (AGP) was investigated.
Key Findings on Enantioselective Disposition
-
Hepatic Elimination: The recovery ratio of the R-enantiomer (Semotiadil) from the perfused liver was significantly lower than that of this compound, indicating a more extensive hepatic extraction of the R-enantiomer.[1] The shorter mean transit time for the R-enantiomer further supports its faster elimination by the liver.[1]
-
Biliary Excretion: While the parent compounds were not detected in the bile, four metabolites for each enantiomer were identified.[1] A significantly higher percentage of the eliminated R-enantiomer was recovered as metabolites in the bile within one hour compared to the S-enantiomer.[1] The mean biliary excretion time for the metabolites of the R-enantiomer was also significantly longer.[1]
-
Plasma Protein Binding: Both enantiomers exhibit strong and enantioselective binding to plasma proteins.[2] this compound (S-isomer) binds more strongly to HSA, whereas the R-enantiomer (Semotiadil) shows a higher affinity for AGP.[2] In human plasma, where the unbound fraction for both is less than 1%, the enantioselectivity resembles that observed with AGP, suggesting a dominant role for this protein in the differential binding.[2]
Proposed Mechanism of Action and Signaling Pathway
Semotiadil, the R-enantiomer, is classified as a benzothiazepine calcium channel blocker.[3][4][5][6][7] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels.[3][4] This action leads to a reduction in the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, resulting in vasodilation and a negative inotropic effect.
Caption: Proposed signaling pathway for Semotiadil's action as an L-type calcium channel blocker.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a general workflow for a preclinical in vivo pharmacokinetic study, which would be necessary to obtain a complete pharmacokinetic profile including parameters such as Cmax, Tmax, and AUC.
Caption: General experimental workflow for an in vivo comparative pharmacokinetic study.
Conclusion
The available data strongly suggest that this compound and its R-enantiomer are subject to stereoselective pharmacokinetics, particularly in terms of hepatic disposition and plasma protein binding. The R-enantiomer appears to be more readily eliminated by the liver. These findings underscore the importance of evaluating enantiomers as separate entities in drug development. Further in vivo studies are warranted to fully characterize and compare the complete pharmacokinetic profiles of this compound and Semotiadil, which will be crucial for optimizing their therapeutic application.
References
- 1. A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Levosemotiadil and Nifedipine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the in vivo efficacy of levosemotiadil and the well-established calcium channel blocker, nifedipine. A comprehensive literature search revealed a significant disparity in the available data for these two compounds. While nifedipine has been extensively studied in vivo for its antihypertensive and antianginal effects, there is a notable absence of publicly available in vivo efficacy data for this compound.
This guide will therefore focus on presenting the robust in vivo data available for nifedipine, including detailed experimental protocols and quantitative outcomes. Furthermore, we will delineate the known signaling pathway of nifedipine. In light of the data gap for this compound, we propose a hypothetical experimental design for a head-to-head in vivo comparison, providing a framework for future research in this area.
Nifedipine: A Profile of In Vivo Efficacy
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2]
In Vivo Efficacy in Hypertension
Nifedipine has demonstrated significant antihypertensive effects in various animal models.
Table 1: Summary of In Vivo Efficacy of Nifedipine in Hypertension Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg, oral administration | Resulted in the activation of LKB1 and AMPK, suppressing vascular smooth muscle cell proliferation and ROS production. | [3] |
| Sprague-Dawley Rats (Balloon-injured) | 0.3 mg/kg/day and 3 mg/kg/day, continuous administration via osmotic pumps | Dose-dependently decreased the area ratios of neointima/media, indicating an inhibitory effect on intimal thickening. No significant changes in blood pressure or lipid levels were observed at these dosages. | [4] |
| Angiotensin II-induced Hypertensive Rats | Not specified | Inhibited cardiac fibrosis by interfering with the production of ROS and the activation of ERK1/2 and JNK signaling pathways. | [5] |
Experimental Protocols for Nifedipine In Vivo Studies
The following protocols are representative of the methodologies used to assess the in vivo efficacy of nifedipine.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: Nifedipine (1 mg/kg) administered orally once daily for 7 days. A control group receives the vehicle.
-
Measurements:
-
Blood Pressure: Measured via the tail-cuff method before and after the treatment period.
-
Tissue Analysis: Aortas are harvested for Western blot analysis to determine the protein expression levels of LKB1, AMPK, and markers of oxidative stress.
-
-
Rationale: This protocol assesses the chronic effects of nifedipine on blood pressure and its molecular mechanism in a well-established genetic model of hypertension.[3]
Protocol 2: Assessment of Anti-proliferative Effects in a Rat Model of Vascular Injury
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A balloon catheter is used to induce injury to the thoracic aorta.
-
Drug Administration: Nifedipine (0.3 mg/kg/day or 3 mg/kg/day) is continuously administered for 14 days via subcutaneously implanted osmotic pumps.
-
Measurements:
-
Histological Analysis: At the end of the treatment period, the injured aortic segments are harvested, sectioned, and stained to measure the neointimal and medial areas. The ratio of neointima to media area is calculated as an index of intimal thickening.
-
Blood Pressure and Heart Rate: Monitored using the tail-cuff method at baseline and at regular intervals throughout the study.
-
-
Rationale: This model evaluates the ability of nifedipine to prevent vascular remodeling and smooth muscle cell proliferation, which are key pathological features of hypertension and atherosclerosis.[4]
Nifedipine Signaling Pathway
Nifedipine's primary mechanism of action is the blockade of L-type calcium channels. This action initiates a cascade of downstream signaling events that contribute to its therapeutic effects.
Nifedipine's mechanism of action leading to vasodilation.
Beyond its direct effect on calcium channels, nifedipine also influences other signaling pathways implicated in vascular smooth muscle cell (VSMC) function.
Nifedipine's effects on intracellular signaling pathways.
This compound: An Overview of Available Data
A thorough search of the scientific literature did not yield any in vivo studies detailing the efficacy of this compound for cardiovascular indications. One study was found that investigated the enantioselective disposition of this compound (S-enantiomer) and its counterpart, semotiadil (R-enantiomer), in a perfused rat liver model. This study focused on pharmacokinetics, specifically hepatic elimination and biliary excretion, rather than pharmacodynamic efficacy.
The mechanism of action for this compound is not well-documented in the available literature. Without this fundamental information, a putative signaling pathway cannot be constructed.
Proposed Experimental Design for a Comparative In Vivo Study
To address the current knowledge gap, a head-to-head in vivo study comparing the efficacy of this compound and nifedipine is warranted. The following experimental workflow is proposed based on established methodologies for the preclinical evaluation of antihypertensive agents.
A proposed workflow for a comparative in vivo study.
Conclusion
Nifedipine is a well-characterized antihypertensive and antianginal agent with a substantial body of in vivo efficacy data. Its mechanism of action, centered on the blockade of L-type calcium channels, is well-understood. In contrast, this compound remains largely uncharacterized in terms of its in vivo efficacy and mechanism of action. The proposed experimental design provides a roadmap for future studies that are essential to elucidate the therapeutic potential of this compound and to draw meaningful comparisons with established drugs like nifedipine. Such studies are critical for advancing our understanding of novel cardiovascular therapeutics and for informing clinical drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 3. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nifedipine inhibits angiotensin II-induced cardiac fibrosis via downregulating Nox4-derived ROS generation and suppressing ERK1/2, JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Levosemotiadil: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the published findings on Levosemotiadil, the S-enantiomer of Semotiadil. As a member of the benzothiazine class of calcium channel blockers, this compound's primary mechanism of action is the inhibition of voltage-dependent L-type calcium channels. This document summarizes key experimental data, compares its performance with other calcium channel blockers, and provides detailed experimental methodologies to facilitate independent validation.
Comparative Pharmacokinetics of this compound and its Enantiomer
A study in perfused rat liver demonstrated stereoselectivity in the disposition of Semotiadil's enantiomers. This compound (S-enantiomer) showed a significantly higher recovery ratio from the liver compared to the R-enantiomer (Semotiadil).[1] While the parent compounds were not found in the bile, four metabolites for each enantiomer were identified.[1] The mean biliary excretion time for the total metabolites of the R-enantiomer was significantly longer than for the S-enantiomer (this compound).[1]
Table 1: Comparative Biliary Excretion and Hepatic Disposition of this compound (S) and Semotiadil (R) in Perfused Rat Liver [1]
| Parameter | This compound (S-enantiomer) | Semotiadil (R-enantiomer) | Significance |
| Recovery as Metabolites in Bile (within 1 hr) | 11.2 ± 1.6% | 16.5 ± 1.2% | Significant |
| Recovery Ratio (FH) | 8.99 ± 1.40% | 1.88 ± 0.28% | Significant |
| Mean Transit Time (fH) | 0.191 ± 0.012 min | 0.146 ± 0.014 min | Significant |
| Mean Biliary Excretion Time (MRTe) of Total Metabolites | 14.8 ± 1.1 min | 19.1 ± 2.2 min | Significant |
Mechanism of Action and Signaling Pathway
This compound, as the active enantiomer of Semotiadil, functions as a calcium channel antagonist by blocking voltage-dependent L-type calcium channels.[2][3] This inhibition reduces the influx of extracellular calcium into smooth muscle and cardiac muscle cells, leading to vasodilation and a negative inotropic effect on the heart.
Figure 1. Signaling pathway of this compound's action on L-type calcium channels.
Comparative Performance with Other Calcium Channel Blockers
Studies on Semotiadil provide a basis for comparing this compound's effects with other established calcium channel blockers.
Effects on Cytosolic Ca2+ and Vascular Contraction
In porcine coronary arteries, Semotiadil inhibited high KCl- and histamine-induced increases in cytosolic Ca2+ levels and force of contraction in a concentration-dependent manner, comparable to Verapamil.[2] However, unlike Verapamil, Semotiadil did not inhibit histamine-induced effects in a Ca2+-free solution, suggesting its primary action is on the influx of extracellular calcium.[2]
Table 2: Comparative Effects of Semotiadil and Verapamil on Porcine Coronary Arteries [2]
| Condition | Semotiadil (0.1 and 1 µM) | Verapamil (0.1 and 1 µM) |
| High KCl-induced Ca2+ increase | Concentration-dependent inhibition | Concentration-dependent inhibition |
| High KCl-induced force increase | Concentration-dependent inhibition | Concentration-dependent inhibition |
| Histamine-induced Ca2+ increase | Inhibition | Inhibition |
| Histamine-induced force increase | Inhibition | Inhibition |
| Histamine-induced effects in Ca2+-free solution | No inhibition | Inhibition (at 10 µM) |
Effects on Cardiac Conduction
In isolated guinea pig hearts, Semotiadil demonstrated a pronounced rate-dependent effect on the atrioventricular (AV) node, similar to Verapamil.[4] It significantly decreased sinus rate and prolonged sinus node recovery time, effects that were more pronounced than those of Amlodipine and Nifedipine.[4]
Table 3: Comparative Effects of Semotiadil and Other Ca2+ Channel Blockers on Guinea Pig Heart Conduction [4]
| Parameter | Semotiadil | Diltiazem | Amlodipine | Nifedipine |
| Sinus Rate | Marked decrease | Marked decrease | No significant change | No significant change |
| Sinus Node Recovery Time | Markedly prolonged (at 10 µM) | Intermittent sinus node arrest (at 10 µM) | Not reported | Not reported |
| AV Conduction | Affected | Most affected | Less affected | Less affected |
| Effective Refractory Period of AV Node | Affected | Most affected | Less affected | Less affected |
| Rate-dependent effect on AV node | Most pronounced | Pronounced | Less pronounced | Less pronounced |
| QT Interval | No effect | Shortened | Not reported | Not reported |
Antioxidant Properties
Semotiadil has been shown to be a potent inhibitor of in-vitro copper-induced low-density lipoprotein (LDL) oxidation, demonstrating stronger antioxidant activity than Nifedipine, Amlodipine, and Diltiazem.[5]
Experimental Protocols
Measurement of Cytosolic Ca2+ and Force of Contraction in Porcine Coronary Arteries
This experiment aims to determine the effect of a compound on intracellular calcium concentration and contractile force in vascular smooth muscle.
Figure 2. Workflow for measuring cytosolic Ca2+ and contraction.
Detailed Methodology:
-
Tissue Preparation: Isolate porcine coronary arteries and cut them into rings.
-
Fluorescent Dye Loading: Incubate the arterial rings with a calcium-sensitive fluorescent dye, such as Fura-2/AM, to allow for the measurement of intracellular calcium ([Ca2+]i).
-
Experimental Setup: Mount the arterial rings in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach one end of the ring to a force transducer to measure isometric tension.
-
Stimulation: Induce contraction and a rise in [Ca2+]i using a high concentration of potassium chloride (KCl) to cause depolarization-dependent calcium influx, or with an agonist like histamine.
-
Data Acquisition: Continuously measure both the fluorescent signal from the calcium indicator (to determine [Ca2+]i) and the force of contraction.
-
Drug Application: After establishing a stable baseline response to the stimulant, add this compound or a comparative drug (e.g., Verapamil) in a cumulative concentration-dependent manner.
-
Analysis: Quantify the inhibitory effect of the drug on both the increase in [Ca2+]i and the force of contraction.
Assessment of Cardiac Conduction in Langendorff-Perfused Guinea Pig Hearts
This ex vivo model allows for the detailed study of a drug's effects on the electrical activity of the heart in the absence of systemic influences.
Figure 3. Workflow for Langendorff-perfused heart experiment.
Detailed Methodology:
-
Heart Isolation: Anesthetize a guinea pig and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with warmed, oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
Electrophysiological Recordings: Place electrodes on the surface of the heart to record a surface electrocardiogram (ECG). Additional electrodes can be used to measure specific parameters like sinus node recovery time and the effective refractory period of the AV node.
-
Stabilization: Allow the heart to stabilize for a period to ensure a consistent baseline rhythm and function.
-
Drug Administration: Introduce this compound or a comparative drug into the perfusate at increasing concentrations.
-
Data Recording: Continuously record ECG and other electrophysiological parameters throughout the experiment.
-
Analysis: Analyze the recorded data to determine the drug's effects on heart rate, atrioventricular conduction, and other relevant parameters.
In Vitro LDL Oxidation Assay
This assay assesses the antioxidant potential of a compound by measuring its ability to inhibit the oxidation of low-density lipoprotein (LDL).
Figure 4. Workflow for in vitro LDL oxidation assay.
Detailed Methodology:
-
LDL Isolation: Isolate LDL from the plasma of healthy human donors using ultracentrifugation.
-
Reaction Setup: In a multi-well plate or cuvettes, combine isolated LDL, a buffer solution (e.g., phosphate-buffered saline), and the test compound (this compound or a comparative antioxidant) at various concentrations.
-
Initiation of Oxidation: Add a solution of copper sulfate (CuSO4) to initiate the oxidation of LDL.
-
Monitoring Conjugated Diene Formation: Continuously monitor the change in absorbance at 234 nm using a spectrophotometer. The formation of conjugated dienes is an early marker of lipid peroxidation and results in an increase in absorbance at this wavelength. The time before the rapid increase in absorbance is known as the lag phase.
-
Measurement of TBARS: At the end of the incubation period, measure the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation, as a further indicator of LDL oxidation.
-
Data Analysis: Determine the length of the lag phase and the rate of conjugated diene formation in the presence and absence of the test compound. A longer lag phase indicates a greater antioxidant capacity.
References
- 1. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff Heart [sheffbp.co.uk]
- 4. Isolated, Langendorff-perfused heart preparations [bio-protocol.org]
- 5. Frontiers | Methods on LDL particle isolation, characterization, and component fractionation for the development of novel specific oxidized LDL status markers for atherosclerotic disease risk assessment [frontiersin.org]
A Comparative Analysis of Off-Target Effects: Levosemotiadil vs. Semotiadil
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Levosemotiadil and its racemate, Semotiadil, with a focus on their off-target effects. This analysis is based on publicly available preclinical data.
Introduction
Semotiadil, a benzothiazine derivative, is a calcium channel blocker with activity against L-type calcium channels. As a racemic mixture, it contains equal amounts of two enantiomers: the R-enantiomer (Semotiadil) and the S-enantiomer (this compound). While the on-target pharmacology of Semotiadil has been characterized, a detailed, direct comparison of the off-target profiles of the individual enantiomers is not extensively documented in publicly accessible literature. Understanding the stereoselectivity of off-target binding is crucial for optimizing drug safety and efficacy. This guide synthesizes the available information to facilitate an informed perspective on the potential differences in their off-target effects.
On-Target and Off-Target Pharmacology: An Overview
Semotiadil has been shown to be a potent calcium antagonist.[1] Its mechanism of action involves blocking voltage-dependent L-type Ca2+ channels, leading to vasodilation and antihypertensive effects.[2] Studies comparing Semotiadil to other calcium channel blockers like diltiazem and dihydropyridines have found its selectivity for coronary arteries and myocardium to be intermediate.[1]
The critical question for drug development is whether the therapeutic effects and the adverse, off-target effects are differentially distributed between the two enantiomers, this compound and Semotiadil. Enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which can lead to differential binding to on- and off-target proteins.
Comparative Data on Off-Target Effects
However, some insights can be gleaned from existing research:
-
Differential Metabolism: A study on the enantioselective local disposition of Semotiadil (R-enantiomer) and this compound (S-enantiomer) in perfused rat liver demonstrated significant stereoselectivity in their hepatic elimination and biliary excretion of metabolites.[3] This suggests that the two enantiomers are treated differently by metabolic enzymes, which can be considered a form of off-target interaction. The differential metabolism could lead to different metabolite profiles, each with its own potential for off-target effects.
Without specific binding assay data, a quantitative comparison of off-target effects is not possible. The following table highlights the lack of publicly available quantitative data.
| Target Class | This compound (IC50/Ki) | Semotiadil (IC50/Ki) | Data Source |
| GPCRs | No public data available | No public data available | |
| Kinases | No public data available | No public data available | |
| Ion Channels (Non-Ca2+) | No public data available | No public data available | |
| Enzymes | No public data available | No public data available | |
| Nuclear Receptors | No public data available | No public data available |
Experimental Protocols for Assessing Off-Target Effects
To definitively assess and compare the off-target profiles of this compound and Semotiadil, a series of established experimental protocols would need to be employed. These studies are standard in preclinical drug development.
1. Broad Ligand Binding Assays (Safety Pharmacology Screening):
-
Objective: To identify potential off-target binding to a wide range of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
A panel of cell membranes or recombinant proteins expressing the target of interest is prepared.
-
A specific radioligand for each target is incubated with the target preparation in the presence and absence of the test compounds (this compound and Semotiadil) at various concentrations.
-
The amount of radioligand binding is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
-
Results are typically expressed as percent inhibition at a fixed concentration (e.g., 10 µM) or as IC50/Ki values for any significant interactions.
-
2. In Vitro Functional Assays:
-
Objective: To determine if the binding to an off-target protein results in a functional consequence (agonist, antagonist, or allosteric modulator activity).
-
Methodology:
-
For targets identified in the binding assays, functional assays are conducted.
-
These can include measuring second messenger levels (e.g., cAMP, Ca2+), enzyme activity, or ion channel currents (using techniques like patch-clamp electrophysiology).
-
Concentration-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the compounds at the off-target.
-
3. Kinase Selectivity Profiling:
-
Objective: To assess the inhibitory activity of the compounds against a broad panel of protein kinases.
-
Methodology:
-
Biochemical assays are used to measure the ability of this compound and Semotiadil to inhibit the activity of a large number of purified kinases.
-
The IC50 values are determined for each kinase, providing a selectivity profile.
-
Visualizing the Path to Off-Target Assessment
The following diagrams illustrate the key concepts and workflows involved in assessing the off-target effects of drug candidates like this compound and Semotiadil.
Caption: Workflow for Assessing Off-Target Effects.
References
- 1. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Semotiadil Fumarate, a Novel Calcium Antagonist, on Blood Pressure and Heart Rate in Conscious Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 3. Enantioselective local disposition of semotiadil (R-enantiomer) and this compound (S-enantiomer) in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Protocols for Levosemotiadil
Disclaimer: As "Levosemotiadil" is a novel or uncharacterized compound, no specific Material Safety Data Sheet (MSDS) or safety data is publicly available. Therefore, the following guidelines are based on established best practices for handling unknown or highly potent active pharmaceutical ingredients (HPAPIs). A thorough risk assessment should be conducted by qualified personnel before any handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is crucial to treat this substance with the highest degree of caution until its toxicological properties are well-understood.
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and glove boxes, should be the primary means of exposure control.[1] PPE is a critical secondary measure. The appropriate level of PPE is determined by the potential hazard, which is categorized by Occupational Exposure Bands (OEBs). Since the OEB for this compound is unknown, it is recommended to handle it under OEB 4 or 5 conditions.[2][3]
Table 1: Recommended PPE Based on Occupational Exposure Band (OEB)
| OEB Level | Occupational Exposure Limit (OEL) | Required Personal Protective Equipment (PPE) |
| OEB 3 | 10-100 µg/m³ | cGMP gowning, double gloves, safety glasses, half-face respirator.[2] |
| OEB 4 | 1-10 µg/m³ | cGMP gowning, double gloves, safety glasses, Powered Air-Purifying Respirator (PAPR).[2] |
| OEB 5 | <1 µg/m³ | Full body suit (e.g., Saranex), hood, supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA), double gloves, chemical-resistant boots.[1][4] |
For all handling activities involving this compound, it is mandatory to use, at a minimum, the PPE outlined for OEB 4. If there is any indication of high potency, OEB 5 precautions must be implemented.
Operational Handling Plan
All procedures should be designed to minimize the generation of dust or aerosols.[3]
Experimental Protocol: Weighing and Dispensing this compound
-
Preparation: Cordon off the designated handling area. Ensure a chemical spill kit is readily accessible.
-
Containment: Perform all manipulations within a certified chemical fume hood or a glovebox isolator. The work surface should be lined with absorbent, disposable bench paper.
-
PPE Donning: Put on all required PPE as specified in Table 1 for OEB 4/5. This includes a PAPR or supplied-air respirator.[2]
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Employ "weigh-in-weigh" techniques using sealed containers to minimize open powder handling.
-
Dispensing: If creating a solution, slowly add the weighed solid to the solvent to prevent splashing. Use a closed-system transfer device where possible.[5]
-
Post-Handling: After dispensing, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol, followed by purified water), ensuring the solvent is compatible with the equipment.
-
PPE Doffing: Remove PPE in a designated area, ensuring no cross-contamination. Disposable PPE should be immediately placed in a sealed hazardous waste bag.[6]
Emergency Protocols
Table 2: Emergency Response Procedures
| Incident | Immediate Action |
| Skin Exposure | Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Exposure | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Secure the location and prevent entry. Alert the institutional safety office. Trained personnel with appropriate PPE (Level A or B) should manage the cleanup using a spill kit with absorbent materials.[4][7] |
Disposal Plan
As an unknown chemical, this compound must be disposed of as hazardous waste.[8][9][10] It is illegal and unsafe to dispose of unknown chemicals down the drain or in regular trash.[11]
Protocol for Disposal of this compound Waste
-
Segregation: All solid waste (contaminated PPE, vials, bench paper) and liquid waste (unused solutions, cleaning solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The container must be labeled "Hazardous Waste" and include the words "Unknown Chemical: this compound".[8][10][12] Do not use abbreviations or chemical formulas.[8][10]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[9] They will coordinate with a licensed hazardous waste disposal company.[11] Be aware that analysis of the unknown waste may be required at the generator's expense.[9][10]
Visualized Workflows
The following diagrams illustrate the key procedural flows for handling and disposing of this compound.
Caption: High-level workflow for handling this compound.
Caption: Logical flow for emergency response.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. ilcdover.com [ilcdover.com]
- 4. epa.gov [epa.gov]
- 5. escopharma.com [escopharma.com]
- 6. pogo.ca [pogo.ca]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 10. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
